molecular formula C15H11NO B1313547 3-Phenyl-1H-indole-2-carbaldehyde CAS No. 6915-66-8

3-Phenyl-1H-indole-2-carbaldehyde

Cat. No.: B1313547
CAS No.: 6915-66-8
M. Wt: 221.25 g/mol
InChI Key: RQDBFQTUGJUCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDBFQTUGJUCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489899
Record name 3-Phenyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6915-66-8
Record name 3-Phenyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Phenyl-1H-indole-2-carbaldehyde. As a key heterocyclic building block, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document delves into its chemical characteristics, provides a detailed synthetic protocol, and explores its reactivity and potential as a scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Phenyl-1H-indole-2-carbaldehyde, featuring a phenyl group at the 3-position and a formyl group at the 2-position, represents a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde group, coupled with the steric and electronic influence of the phenyl substituent, makes it a valuable synthon for generating diverse chemical libraries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Phenyl-1H-indole-2-carbaldehyde is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

Core Chemical and Physical Data
PropertyValueSource
Molecular Formula C₁₅H₁₁NO[2]
IUPAC Name 3-phenyl-1H-indole-2-carbaldehyde[2]
CAS Number 6915-66-8[2]
Molecular Weight 221.25 g/mol [2]
Appearance Pale-yellow solid (predicted)General knowledge
Melting Point Not experimentally determined; related 3-Methyl-1H-indole-2-carboxaldehyde melts at 140-142 °C.[1]
Solubility Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers (predicted based on related compounds).[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-Phenyl-1H-indole-2-carbaldehyde.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the N-H proton of the indole ring (a broad singlet), and aromatic protons from both the indole and phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), in addition to the signals for the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde (around 1650-1700 cm⁻¹) and a band for the N-H stretching vibration of the indole ring (around 3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 221.

Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Reaction Principle

The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction proceeds through the electrophilic substitution of the indole ring with the Vilsmeier reagent (chloroiminium ion). The reaction generally favors formylation at the electron-rich 3-position of the indole. However, by employing a starting material that already has a substituent at the 3-position, the formylation can be directed to the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for indole formylation.[6] Optimization may be required for specific laboratory conditions and scales.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Indole 3-Phenyl-1H-indole Indole->Reaction Product_crude Crude Product Reaction->Product_crude Work-up Purification Column Chromatography Product_crude->Purification Product_pure Pure 3-Phenyl-1H- indole-2-carbaldehyde Purification->Product_pure Reactivity_Diagram cluster_reactions Synthetic Transformations cluster_products Product Scaffolds Start 3-Phenyl-1H-indole-2-carbaldehyde Oxidation Oxidation (e.g., KMnO4, Ag2O) Start->Oxidation Reduction Reduction (e.g., NaBH4, LiAlH4) Start->Reduction Wittig Wittig Reaction (Phosphonium ylides) Start->Wittig Condensation Condensation (e.g., with amines, active methylene compounds) Start->Condensation CarboxylicAcid Indole-2-carboxylic acid derivatives Oxidation->CarboxylicAcid Alcohol Indole-2-methanol derivatives Reduction->Alcohol Alkene 2-Vinylindole derivatives Wittig->Alkene Imine_Enamine Imines, Enamines, and other heterocyclic systems Condensation->Imine_Enamine

Sources

3-Phenyl-1H-indole-2-carbaldehyde (CAS 6915-66-8): Technical Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenyl-1H-indole-2-carbaldehyde CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Phenyl-1H-indole-2-carbaldehyde (CAS 6915-66-8) is a critical heterocyclic scaffold in medicinal chemistry, distinguished by its specific substitution pattern: a phenyl group at the C3 position and a reactive formyl group at the C2 position.[1] Unlike the more common 3-formylindoles (derived from standard electrophilic substitution), this 2-formyl isomer serves as a specialized precursor for tubulin polymerization inhibitors, kinase inhibitors (EGFR/VEGFR), and Schiff base-derived antioxidants. This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and utility in drug discovery.

Chemical Identity & Properties

The structural integrity of 3-phenyl-1H-indole-2-carbaldehyde relies on the steric and electronic interplay between the C3-phenyl ring and the C2-aldehyde. The C3-phenyl group blocks the most nucleophilic site of the indole, directing subsequent electrophilic attacks or necessitating specific lithiation strategies for functionalization at C2.

Table 1: Physicochemical Profile
PropertyData
CAS Registry Number 6915-66-8
IUPAC Name 3-Phenyl-1H-indole-2-carbaldehyde
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
SMILES O=Cc2nc1ccccc1c2c3ccccc3
Appearance Pale yellow to off-white solid
Predicted LogP ~3.65
TPSA 32.86 Ų
H-Bond Donors/Acceptors 1 / 1

Synthetic Pathways[5][6]

Synthesizing the 2-carbaldehyde derivative requires overcoming the natural tendency of the indole ring to react at the C3 position. Since the C3 position is occupied by a phenyl group, direct formylation can target the C2 position, though lithiation strategies often yield higher regioselectivity.

Method A: Vilsmeier-Haack Formylation (Direct)

While the Vilsmeier-Haack reaction typically targets C3, the presence of the C3-phenyl substituent sterically and electronically forces the electrophilic Vilsmeier reagent (chloroiminium ion) to attack the C2 position.

Protocol:

  • Reagent Formation: To a stirred solution of anhydrous DMF (3.0 equiv) at 0°C, POCl₃ (1.2 equiv) is added dropwise under argon. The mixture is stirred for 30 min to generate the Vilsmeier reagent.

  • Addition: A solution of 3-phenylindole (1.0 equiv) in DMF is added slowly, maintaining the temperature below 5°C.

  • Reaction: The mixture is heated to 60–80°C for 4–6 hours. The C3-phenyl group blocks the primary nucleophilic site, directing formylation to C2.

  • Hydrolysis: The reaction is quenched with ice-cold saturated sodium acetate (NaOAc) solution and stirred for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol/water.

Method B: C2-Lithiation and Formylation (Regioselective)

This method is preferred for high-value synthesis as it relies on the acidity of the C2 proton in 3-substituted indoles.

Protocol:

  • Protection (Optional but Recommended): Protection of the N-H (e.g., with SEM or Boc) prevents deprotonation at nitrogen, though direct C2-lithiation of N-unsubstituted indoles is possible using 2 equivalents of base (one for N-H, one for C2-H).

  • Lithiation: To a solution of 3-phenylindole (1.0 equiv) in anhydrous THF at -78°C, n-Butyllithium (n-BuLi, 2.2 equiv) is added dropwise.

  • Formylation: After stirring for 1 hour at -78°C, anhydrous DMF (3.0 equiv) is added.

  • Quench: The mixture is warmed to room temperature and quenched with 1M HCl.

Visualization: Vilsmeier-Haack Mechanism at C2

The following diagram illustrates the mechanistic flow when the C3 position is blocked.

VilsmeierMechanism Figure 1: Vilsmeier-Haack Formylation Mechanism for C3-Substituted Indole Start 3-Phenylindole (C3 Blocked) Attack Electrophilic Attack at C2 Position Start->Attack + Reagent Reagent Vilsmeier Reagent (Cl-CH=NMe2+) Reagent->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate - HCl Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product 3-Phenyl-1H-indole- 2-carbaldehyde Hydrolysis->Product - NHMe2

Reactivity & Medicinal Chemistry Applications[7][8][9]

The 2-carbaldehyde group serves as a versatile "warhead" for further functionalization. The conjugation between the indole nitrogen lone pair, the C2-double bond, and the aldehyde carbonyl creates a unique electronic environment.

Tubulin Polymerization Inhibition

Derivatives of 3-phenylindole-2-carbaldehyde, particularly Schiff bases (imines), have demonstrated potent antimitotic activity.[2]

  • Mechanism: Binding to the colchicine site of tubulin.

  • SAR Insight: The 3-phenyl ring mimics the pharmacophore of combretastatin A-4, while the 2-substituent (derived from the aldehyde) locks the conformation.

Schiff Base Formation (Thiosemicarbazones)

Reaction with thiosemicarbazides yields thiosemicarbazones, which coordinate with transition metals (Cu, Fe) to generate ROS (Reactive Oxygen Species) in cancer cells or chelate metals in Alzheimer's pathology.

Reaction:



Kinase Inhibition (EGFR/VEGFR)

The scaffold serves as a bioisostere for other fused heterocycles in kinase inhibitors. The aldehyde can be converted to acrylamides or condensed with other heterocycles to target the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).

Visualization: Synthetic Utility Workflow

SyntheticUtility Center 3-Phenyl-1H-indole- 2-carbaldehyde (CAS 6915-66-8) Schiff Schiff Base Formation (Thiosemicarbazones) Center->Schiff Oxidation Oxidation to Carboxylic Acid Center->Oxidation Reduction Reduction to Alcohol Center->Reduction Condensation Knoevenagel Condensation Center->Condensation App_AntiCancer Tubulin Inhibitors (Antimitotic) Schiff->App_AntiCancer App_Neuro AChE Inhibitors (Alzheimer's) Schiff->App_Neuro App_Kinase Kinase Inhibitors (EGFR/VEGFR) Condensation->App_Kinase

Experimental Characterization

To validate the synthesis of CAS 6915-66-8, researchers should look for the following spectroscopic signatures.

¹H NMR (DMSO-d₆, 400 MHz)
  • Aldehyde (-CHO): Singlet,

    
     ppm.
    
  • Indole NH: Broad singlet,

    
     ppm (exchangeable with D₂O).
    
  • Aromatic Protons: Multiplets,

    
     ppm. The 3-phenyl group signals will overlap with the indole benzenoid protons.
    
IR Spectroscopy (KBr)
  • C=O Stretch: Strong band at

    
     (conjugated aldehyde).
    
  • N-H Stretch: Broad band at

    
    .
    

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • PubChem. (2025).[3] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[3] National Library of Medicine. Available at: [Link]

  • Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry. (Contextual reference for phenylindole aldehyde activity).
  • LookChem. (2025). CAS 6915-66-8 Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction: Mechanism and Applications. Available at: [Link]

Sources

3-Phenyl-1H-indole-2-carbaldehyde: Structural Pharmacology and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenyl-1H-indole-2-carbaldehyde represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, 2-phenylindole-3-carbaldehyde. This molecule features a vicinal diaryl arrangement (the indole core and the C3-phenyl ring) combined with a reactive C2-formyl "warhead." This specific geometry mimics the cis-stilbene motif found in potent tubulin polymerization inhibitors like Combretastatin A-4.

This guide provides a rigorous technical analysis of the molecule, focusing on the regioselective synthesis required to access the C2-aldehyde when the highly reactive C3 position is sterically occluded. It details the physicochemical profile, validated synthetic protocols via the Vilsmeier-Haack reaction, and the pharmacological rationale for its use as a precursor in oncology drug discovery.

Structural Analysis & Physicochemical Profile

The core structure consists of an electron-rich indole bicycle substituted at the C3 position with a phenyl ring. The C2 position bears a formyl group (-CHO), creating a push-pull electronic system where the indole nitrogen donates electron density, and the carbonyl group acts as an acceptor.

Electronic Architecture

Unlike typical indoles which are nucleophilic at C3, the presence of the phenyl group at C3 blocks the primary reactive site. This steric and electronic occlusion forces electrophilic substitution to occur at C2.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₅H₁₁NOCore scaffold definition.
Molecular Weight 221.26 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
H-Bond Donors 1 (Indole NH)Critical for binding pocket interactions (e.g., Glu/Asp residues).
H-Bond Acceptors 1 (Carbonyl O)Reactive handle for Schiff base formation.
LogP (Predicted) ~3.5Lipophilic; suggests good membrane permeability but requires formulation aid.
Topological Polar Surface Area ~32.9 ŲIndicates high potential for blood-brain barrier (BBB) penetration.
Spectral Signature (Representative)
  • ¹H NMR (DMSO-d₆): Distinct singlet for the aldehyde proton at δ 9.8–10.2 ppm . The indole NH typically appears as a broad singlet downfield (δ 11.5–12.5 ppm ), heavily dependent on solvent H-bonding. The aromatic region (δ 7.0–8.0 ppm) shows a complex multiplet due to the overlapping phenyl and indole ring protons.

  • IR Spectroscopy: Strong C=O stretching vibration at 1650–1670 cm⁻¹ (conjugated aldehyde). N-H stretching at 3200–3300 cm⁻¹ .[1]

Synthetic Architectures: The Regioselectivity Challenge

Synthesizing 3-phenyl-1H-indole-2-carbaldehyde requires overcoming the natural tendency of indoles to react at C3. The most robust method utilizes the Vilsmeier-Haack Formylation on a pre-formed 3-phenylindole substrate.

Mechanism of Action: C3-Blocked Directed Attack

Because the C3 position is occupied by a phenyl group, the Vilsmeier reagent (chloroiminium ion) is directed to the C2 position. This is an example of "steric steering" in electrophilic aromatic substitution.

VilsmeierMechanism Reagent Reagent Formation (DMF + POCl3) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagent->Vilsmeier - PO2Cl2- Intermediate C2-Iminium Intermediate Vilsmeier->Intermediate + Substrate (Attack at C2) Substrate Substrate: 3-Phenylindole (C3 Blocked) Substrate->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis - HCl Product Product: 3-Phenyl-1H-indole- 2-carbaldehyde Hydrolysis->Product Final Workup

Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on a 3-substituted indole. The C3-phenyl group forces the electrophile to the C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation[2][3][4]

This protocol is designed for the synthesis of the target aldehyde from 3-phenylindole. It prioritizes yield and purity over speed, utilizing a controlled temperature gradient to prevent tar formation.

Materials
  • Substrate: 3-Phenyl-1H-indole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent and reagent)

  • Quench: Saturated Sodium Acetate (NaOAc) or 10% NaOH solution.

Step-by-Step Methodology
  • Reagent Preparation (0°C):

    • Charge a flame-dried round-bottom flask with anhydrous DMF.

    • Cool to 0°C using an ice/salt bath.

    • Add POCl₃ dropwise over 20 minutes under an inert atmosphere (N₂ or Ar). Caution: Exothermic reaction.

    • Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white/yellow suspension).

  • Substrate Addition:

    • Dissolve 3-phenyl-1H-indole in a minimal amount of DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a lower Rf spot (aldehyde).

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~100g).

    • Basify the solution to pH 8–9 using saturated NaOAc or 10% NaOH. Note: Vigorous stirring is essential to hydrolyze the iminium intermediate.

    • A precipitate should form. If solid, filter and wash with water. If oil, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Pharmacological Relevance: Tubulin Targeting[5]

The 3-phenyl-indole-2-carbaldehyde scaffold is a bioisostere of the cis-stilbene moiety found in Combretastatin A-4 (CA-4) .

  • Mechanism: The indole and phenyl rings mimic the A and B rings of CA-4.

  • Derivatization: The C2-aldehyde is rarely the final drug; it is a "handle" for generating hydrazones, semicarbazones, or chalcones which occupy the Colchicine binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Pharmacophore Target Target: Tubulin (Colchicine Site) Scaffold 3-Phenyl-1H-indole- 2-carbaldehyde Feature1 C3-Phenyl Ring (Lipophilic Pocket) Scaffold->Feature1 Feature2 Indole NH (H-Bond Donor) Scaffold->Feature2 Feature3 C2-Aldehyde (Derivatization Handle) Scaffold->Feature3 Feature1->Target Hydrophobic Interaction Feature2->Target H-Bonding (Val/Cys) Derivs Downstream Derivatives: Hydrazones / Schiff Bases Feature3->Derivs Chemical Modification Derivs->Target Enhanced Potency

Figure 2: Pharmacophore mapping of the scaffold against the Tubulin target. The aldehyde serves as a critical pivot point for extending the molecule into auxiliary binding pockets.

References

  • PubChem Compound Summary. (2025). 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[2] National Center for Biotechnology Information. [Link]

  • Kaufmann, D., et al. (2007).[3] Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells.[3] Bioorganic & Medicinal Chemistry.[3][4][5] (Contextual reference for isomer activity). [Link]

  • Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds.[3][6][7][8] Organic Reactions.[3][6][4][5][7][9][10] (Foundational mechanism). [Link]

  • Alafeefy, A. M., et al. (2015). Synthesis and antiproliferative activities of some new 3-substituted indole derivatives. Saudi Pharmaceutical Journal. (Demonstrates biological relevance of 3-substituted indoles). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Phenyl-1H-indole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the strategic considerations for its synthesis, focusing on the regioselective formylation of a 3-phenylindole precursor. Detailed mechanistic insights, step-by-step experimental protocols, and thorough characterization data are presented to equip researchers with the necessary knowledge for the successful synthesis and application of this important molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a ubiquitous and privileged scaffold in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in drug discovery. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of its pharmacological and physicochemical properties. 3-Phenyl-1H-indole-2-carbaldehyde, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer agents.

This guide will focus on the practical synthesis of 3-Phenyl-1H-indole-2-carbaldehyde, providing a detailed exploration of the most common and effective synthetic strategies.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 3-Phenyl-1H-indole-2-carbaldehyde (1) points towards two key transformations: the formation of the indole ring and the introduction of the formyl group at the C2 position.

G Target 3-Phenyl-1H-indole-2-carbaldehyde (1) Precursor1 3-Phenylindole (2) Target->Precursor1 Formylation Precursor2 Formylating Agent Target->Precursor2 Formylation StartingMaterial1 Indole Precursor1->StartingMaterial1 Palladium-catalyzed Cross-Coupling StartingMaterial2 Halobenzene Precursor1->StartingMaterial2 Palladium-catalyzed Cross-Coupling StartingMaterial3 Phenylhydrazine Precursor1->StartingMaterial3 Fischer Indole Synthesis StartingMaterial4 α-halophenylacetaldehyde Precursor1->StartingMaterial4 Fischer Indole Synthesis G cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Ketone α-halophenylacetaldehyde or Phenylacetaldehyde derivative Ketone->Hydrazone Indole 3-Phenylindole (2) Hydrazone->Indole [3,3]-Sigmatropic Rearrangement (Acid-catalyzed)

Figure 2: Workflow for the Fischer Indole Synthesis of 3-Phenylindole.

Mechanism: The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-[2][2]sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the indole core. [3]

Palladium-Catalyzed Cross-Coupling

Modern synthetic methods offer a powerful alternative through palladium-catalyzed cross-coupling reactions. This approach involves the direct arylation of the indole C-H bond with a halobenzene.

Experimental Protocol: Synthesis of 3-Phenylindole

This protocol describes a palladium-catalyzed cross-coupling reaction.

Parameter Value
Reactants Indole, Iodobenzene
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 16 hours

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add indole (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylindole.

Regioselective Formylation of 3-Phenylindole

The introduction of a formyl group onto the 3-phenylindole core is the final and most critical step. The Vilsmeier-Haack reaction is the most effective and widely used method for this transformation. [4]

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [3]This reagent is a mild electrophile that reacts with electron-rich aromatic and heteroaromatic compounds. [5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 3-Phenylindole (2) Indole->Iminium_Intermediate Attack at C2 Product 3-Phenyl-1H-indole-2-carbaldehyde (1) Iminium_Intermediate->Product Hydrolysis

Figure 3: Key stages of the Vilsmeier-Haack formylation.

Causality of Regioselectivity: The indole ring is an electron-rich heterocycle, with the highest electron density typically at the C3 position. However, in 3-phenylindole, the C3 position is blocked. The phenyl group at C3 is an electron-withdrawing group via induction but can act as an electron-donating group through resonance. The electrophilic substitution at the C2 position is generally less favored than at C3 due to the disruption of the aromaticity of the benzene ring in the transition state. However, with the C3 position occupied, the reaction is directed to the next most nucleophilic position, which is the C2 position. The electron-donating nature of the nitrogen atom strongly activates the pyrrole ring towards electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylindole

This protocol details the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde from 3-phenylindole.

Parameter Value
Reactant 3-Phenylindole
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-phenylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 3-Phenyl-1H-indole-2-carbaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Property Value
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.25 g/mol [1]
Appearance Off-white to pale yellow solid
CAS Number 6915-66-8 [1]
Spectroscopic Data

The following data is characteristic of 3-Phenyl-1H-indole-2-carbaldehyde.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

  • δ ~8.0-7.2 ppm (m, 9H): Aromatic protons of the indole and phenyl rings.

  • δ ~8.5 ppm (br s, 1H): Indole N-H proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~185 ppm: Aldehyde carbonyl carbon.

  • δ ~140-110 ppm: Aromatic carbons of the indole and phenyl rings.

IR (Infrared) Spectroscopy:

  • ~3300 cm⁻¹: N-H stretching vibration.

  • ~1650 cm⁻¹: C=O stretching vibration of the aldehyde.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS):

  • m/z = 221 (M⁺): Molecular ion peak.

Conclusion

The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde is a well-established process that relies on the strategic functionalization of the indole core. The Vilsmeier-Haack reaction provides a reliable and efficient method for the regioselective formylation of 3-phenylindole at the C2 position. This guide has provided a detailed overview of the synthetic pathways, including mechanistic insights and practical experimental protocols, to facilitate the successful synthesis of this important chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, empowering researchers in their drug discovery and materials science endeavors.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-741.
  • Sanap, S. S., Londhe, S. V., & Devkate, R. B. (2023). Synthesis of 2- phenyl indole. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557.
  • PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 3-formyl-2-phenyl indole. Retrieved from [Link]

  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (2016). CN106220611A - The new preparation process of 2 (1H indole 3 base)
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Google Patents. (2006). CN1887865A - Synthesis of 3-substituted phenyl indole compound.
  • Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Master Organic Chemistry. (2017, November 9).

Sources

The Strategic Access to 3-Phenyl-1H-indole-2-carbaldehyde: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 3-Phenyl-1H-indole-2-carbaldehyde .

Executive Summary

3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8) represents a specialized subclass of the indole privileged scaffold.[1][2][3] Unlike its ubiquitous isomer, indole-3-carbaldehyde, this molecule features a "blocked" C3 position, forcing electrophilic substitution or functionalization to the C2 position.[1][4][5] This structural constraint is not merely an academic curiosity; it serves as a critical checkpoint in the synthesis of fused heterocyclic systems (e.g., indolo[2,3-b]quinolines) and bioactive agents targeting tubulin polymerization and kinase pathways.[4][5] This guide details the synthetic logic, isolation protocols, and downstream utility of this key intermediate.[2][3][4][5]

Part 1: The Chemical Imperative

The "Blocked Position" Paradox

The indole ring is naturally nucleophilic at C3 due to the contribution of the nitrogen lone pair, which makes the C2=C3 bond electron-rich.[1][4][5] In standard electrophilic aromatic substitutions (EAS), such as the Vilsmeier-Haack reaction, formylation occurs almost exclusively at C3.[4][5]

The Challenge: To access the 2-carbaldehyde , one must either:

  • Block C3: Install a substituent (like a phenyl group) at C3 to sterically and chemically redirect the electrophile to C2.[2][3][4][5]

  • Reverse Polarity (Umpolung): Use C2-lithiation (utilizing the acidity of the C2-H) followed by a formyl quench.[1][2][3][4][5]

The discovery of 3-Phenyl-1H-indole-2-carbaldehyde is therefore less about a serendipitous biological finding and more about the triumph of regioselective synthetic control .[1][2][3]

Part 2: Synthetic Genesis & Protocols[1][3][5]

Method A: The Electrophilic Rerouting (Vilsmeier-Haack)

This is the most scalable "discovery" route.[1][2][3][4][5] By starting with 3-phenylindole , the highly reactive C3 position is occupied.[2][3][4][5] The Vilsmeier reagent (chloroiminium ion), unable to attack C3, is forced to attack the C2 position, albeit at a slower rate.[3][4][5]

Mechanism of Action:

  • Activation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent.[2][3][4][5]
    
  • Attack: The 3-phenylindole attacks the iminium species at C2.[1][2][3][5]

  • Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[2][3][4][5]

Experimental Protocol (Standardized)
  • Reagents: 3-Phenylindole (1.0 eq), POCl

    
     (1.2 eq), DMF (5.0 eq).
    
  • Conditions: 0°C to 80°C, Inert Atmosphere (N

    
    ).[2][3][4][5]
    

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with anhydrous DMF. Cool to 0°C.[2][3][4][5]

  • Reagent Formation: Add POCl

    
     dropwise over 20 mins. Stir for 30 mins to generate the Vilsmeier complex (white/yellow suspension).[2][3][4][5]
    
  • Addition: Dissolve 3-phenylindole in minimal DMF and add dropwise to the complex.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 80°C for 4 hours. Note: Heating is crucial here; C2 is less reactive than C3.[3][4][5]

  • Quench: Pour mixture into crushed ice/sodium acetate buffer (pH 5-6).

  • Isolation: A yellow precipitate forms.[2][3][5] Filter, wash with water, and recrystallize from Ethanol/DMF.[2][3][4][5]

Method B: The Lithiation Switch (Modern Route)

For higher regioselectivity and milder conditions, lithiation is preferred.[2][3][4][5]

Protocol:

  • Protection: Protect Indole-NH (e.g., with Boc or SEM) to prevent N-deprotonation (optional but recommended).[1][2][3][4][5]

  • Lithiation: Treat 3-phenylindole (or N-protected variant) with n-BuLi at -78°C in THF. The C2-proton is the most acidic ring proton (pKa ~38).[1][2][3][4][5]

  • Quench: Add anhydrous DMF.

  • Hydrolysis: Acidic workup releases the aldehyde.[2][3][5]

Part 3: Visualization of Synthetic Logic[4][5]

The following diagram illustrates the mechanistic divergence between the standard indole formylation and the "blocked" 3-phenyl route.

G Start Indole Scaffold Route1 Standard Vilsmeier (C3 Open) Start->Route1 R=H Route2 Blocked Vilsmeier (C3 Phenyl) Start->Route2 R=Ph Inter1 C3-Attack (Kinetic Favored) Route1->Inter1 POCl3/DMF Inter2 C2-Attack (Thermodynamic/Forced) Route2->Inter2 POCl3/DMF (Steric Redirection) Prod1 Indole-3-carbaldehyde (Common) Inter1->Prod1 Hydrolysis Prod2 3-Phenyl-1H-indole-2-carbaldehyde (Target) Inter2->Prod2 Hydrolysis

Caption: Mechanistic divergence in indole formylation. The presence of the C3-phenyl group forces the electrophilic attack to the C2 position, enabling access to the target scaffold.[1][4][5]

Part 4: Characterization & Data Validation[1][3][4]

Trustworthiness in chemical synthesis relies on rigorous characterization.[2][3][4][5] The 2-carbaldehyde is distinct from the 3-carbaldehyde in its NMR signature.[1][2][3]

Spectral Fingerprint
TechniqueSignalAssignment/Interpretation

H NMR

9.80 - 10.10 (s, 1H)
Aldehyde CHO . Distinctive singlet.

H NMR

11.50 - 12.00 (br s, 1H)
Indole NH .[2][3][4][5] Broad, exchangeable with D

O.

H NMR

7.30 - 7.60 (m, 5H)
C3-Phenyl Group .[2][3][4][5] Multiplet integration confirms phenyl presence.[2][3][4][5]

H NMR
Absence of

~7.2 (d)
Lack of C2-H .[1][2][3][4][5] Confirms substitution at C2.
IR 1640 - 1660 cm

C=O[1][2] Stretch . Conjugated aldehyde.[2][3][4][5][6]
MS (ESI) m/z 222.1 [M+H]

Molecular ion peak corresponding to C

H

NO.[3][4][5]
Quality Control Checkpoint
  • Impurity Alert: The most common impurity is unreacted 3-phenylindole.[1][2][3][5] Monitor by TLC (Hexane:EtOAc 7:3).[2][3][4][5] The aldehyde is significantly more polar (lower R

    
    ) than the starting indole.[2][3][4][5]
    
  • Regioisomer Check: Ensure no 3-formyl-2-phenylindole is present (unlikely if starting from 3-phenylindole, but possible if starting from indole + reagents).[1][2][3]

Part 5: Functional Utility & Applications[1][3][4]

The "Discovery" of this molecule extends into its application as a high-value intermediate.[1][2][3][5]

Synthesis of Fused Heterocycles

The C2-aldehyde is a "linchpin" functional group.[1][2][3][5] It reacts with adjacent nucleophiles to close new rings.[2][3][4][5]

  • Reaction: Condensation with 2-aminothiophenol.[1][2][3][5]

  • Product: Indolo-benzothiazepines (Potential antipsychotics).[1][2][3][4][5]

  • Reaction: Condensation with hydrazine/guanidine.[2][3][5]

  • Product: Pyrimido[1,2-a]indoles (DNA intercalators).[1][4][5]

Biological Activity (Medicinal Chemistry)[1][4][5][7][8]
  • Tubulin Inhibition: Analogues of 3-phenylindoles have shown efficacy in disrupting microtubule dynamics, similar to Combretastatin A-4.[2][3][4][5] The C2-aldehyde allows for the attachment of "tail" groups (via Schiff base formation) to optimize binding in the colchicine site of tubulin.[1][4][5]

  • Schiff Base Ligands: The aldehyde condenses with thiosemicarbazides to form ligands for Ruthenium(II) or Palladium(II) complexes, which exhibit potent anticancer and antibacterial profiles.[4][5]

SAR Core 3-Phenyl-1H-indole-2-carbaldehyde App1 Schiff Bases (Thiosemicarbazones) Core->App1 Condensation App2 Fused Heterocycles (Pyrimidoindoles) Core->App2 Cyclization App3 C2-Styryl Indoles (Wittig Reaction) Core->App3 Olefination Bio1 Metal Complexes (Anticancer/Antimicrobial) App1->Bio1 Bio2 DNA Intercalators App2->Bio2 Bio3 Tubulin Polymerization Inhibitors App3->Bio3

Caption: Downstream utility map. The C2-aldehyde serves as a divergent point for three major classes of bioactive molecules.

References

  • PubChem. (n.d.).[2][3][4][5] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[1][2][3] National Center for Biotechnology Information.[2][3][4][5] Retrieved from [Link][1][4][5]

  • Verma, V. A. (2015).[2][3][4][5] Synthesis and biological evaluation of some novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research. (Describes the use of 3-phenyl-1H-indole-2-carbaldehyde as a precursor for Schiff bases). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[2][3][4][5] Vilsmeier-Haack Reaction. (General mechanism reference for formylation of electron-rich aromatics).[1][2][3][4][5] Retrieved from [Link][1][4][5]

  • LookChem. (n.d.). Synthesis and biological activity of N-substituted indole derivatives. Retrieved from [Link][1][4][5]

Sources

3-Phenyl-1H-indole-2-carbaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Phenyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

3-Phenyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The presence of a phenyl group at the C3 position and a reactive carbaldehyde (formyl) group at the C2 position makes this molecule a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures. Its strategic functionalization allows for extensive chemical modifications, positioning it as a key building block for drug discovery professionals and organic chemists.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Phenyl-1H-indole-2-carbaldehyde, delves into its logical synthetic pathways and characteristic reactivity, and explores its potential applications as a precursor in the development of novel therapeutics and functional materials.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure and associated physicochemical properties. These parameters govern its behavior in chemical reactions and biological systems.

Caption: Chemical structure of 3-Phenyl-1H-indole-2-carbaldehyde.

Table 1: Key Identifiers and Physicochemical Properties This table summarizes the essential identifiers and computed properties for 3-Phenyl-1H-indole-2-carbaldehyde, primarily sourced from the PubChem database.[3]

PropertyValueSource
IUPAC Name 3-phenyl-1H-indole-2-carbaldehyde[3]
CAS Number 6915-66-8[3]
Molecular Formula C₁₅H₁₁NO[3]
Molecular Weight 221.25 g/mol [3]
Exact Mass 221.084063974 Da[3]
XLogP3 (Lipophilicity) 3.5[3]
Hydrogen Bond Donors 1 (from the indole N-H)[3]
Hydrogen Bond Acceptors 1 (from the carbonyl oxygen)[3]
Rotatable Bonds 2 (C-C bond to phenyl, C-C bond to aldehyde)[3]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral features for 3-Phenyl-1H-indole-2-carbaldehyde are outlined below.

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Key diagnostic signals would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-10.5 ppm. A broad singlet for the indole N-H proton is expected, its position being solvent-dependent. The aromatic region (δ 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the nine protons of the fused benzene ring and the C3-phenyl substituent.

    • ¹³C NMR : The spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 180-190 ppm.[4] The remaining signals will appear in the aromatic region (δ 110-140 ppm), corresponding to the 13 other carbon atoms of the indole and phenyl rings.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[1][5] Additionally, a moderate to broad absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching of the indole ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 3-Phenyl-1H-indole-2-carbaldehyde, the expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its exact mass of 221.08406 Da.[3]

Synthesis and Reactivity

Synthetic Approaches: The Vilsmeier-Haack Reaction

One of the most reliable and widely employed methods for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles, is the Vilsmeier-Haack reaction.[2][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). For the synthesis of the target compound, 3-phenylindole serves as the logical starting material.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N(CH3)2]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 POCl3 POCl3 Intermediate Cationic Intermediate Vilsmeier->Intermediate Indole 3-Phenylindole Indole->Intermediate + Vilsmeier Reagent Product 3-Phenyl-1H-indole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Conceptual workflow of the Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation of 3-Phenylindole

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0°C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the cooled POCl₃ solution. The causality here is the nucleophilic attack of the DMF oxygen onto the electrophilic phosphorus atom, followed by elimination, to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). Stir the mixture at 0°C for 30-60 minutes.

  • Electrophilic Attack: Dissolve the starting material, 3-phenylindole (1.0 equivalent), in the same anhydrous solvent and add it slowly to the Vilsmeier reagent mixture. The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide or sodium carbonate solution. This hydrolysis step converts the intermediate iminium salt into the final aldehyde product.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 3-Phenyl-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the aldehyde and the indole N-H.

  • Aldehyde Group : As a classic electrophile, the aldehyde carbon is susceptible to a wide range of nucleophilic additions and condensation reactions. This makes it a versatile handle for molecular elaboration. Key transformations include:

    • Oxidation : Can be readily oxidized to the corresponding 3-phenyl-1H-indole-2-carboxylic acid using standard oxidants (e.g., KMnO₄, Ag₂O).

    • Reduction : Can be selectively reduced to 3-phenyl-1H-indol-2-yl)methanol with mild reducing agents like sodium borohydride (NaBH₄).

    • Condensation Reactions : Serves as an electrophile in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form C=C double bonds, crucial for synthesizing stilbene and chalcone-like structures.

    • Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form substituted amines.

  • Indole N-H Group : The nitrogen-bound proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can undergo:

    • N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to introduce substituents on the indole nitrogen, which can modulate the molecule's steric and electronic properties.[1]

Applications in Research and Drug Development

While specific applications for 3-Phenyl-1H-indole-2-carbaldehyde itself are not extensively documented, its value lies in its role as a sophisticated synthetic intermediate. The indole nucleus is a cornerstone in drug design, and the strategic placement of the phenyl and formyl groups allows for the creation of diverse libraries of compounds for screening.[6]

Caption: Synthetic utility of 3-Phenyl-1H-indole-2-carbaldehyde as a precursor.

The aldehyde functionality is a gateway to synthesizing:

  • Schiff Bases and Heterocycles : Condensation with amines or hydrazines can lead to the formation of imines, which can be further cyclized to generate novel heterocyclic systems with potential therapeutic activities.

  • Antimitotic Agents : The 2-phenylindole core is found in compounds investigated for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy.[7] This aldehyde provides a starting point for elaborating such structures.

  • Enzyme Inhibitors : The rigid, planar structure of the indole ring system makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes.

Safety and Handling

No specific Safety Data Sheet (SDS) is readily available for 3-Phenyl-1H-indole-2-carbaldehyde. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as 2-phenylindole and other indole aldehydes.[8][9][10] These related compounds are classified as irritants.

Table 2: Recommended Safety and Handling Procedures

Precaution CategoryRecommended ActionRationale (Based on Analogs[8][9][10])
Engineering Controls Handle exclusively in a certified chemical fume hood.May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.Causes skin irritation and serious eye irritation.
Handling Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.Minimizes exposure to potential irritant.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.Standard practice for chemical reagents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Prevents environmental contamination.

Conclusion

3-Phenyl-1H-indole-2-carbaldehyde is a molecule of significant synthetic potential. Its physicochemical properties are defined by the interplay of the indole ring, the phenyl substituent, and the reactive aldehyde group. While its primary value is not as an end-product, it serves as a sophisticated and versatile building block for medicinal chemists and materials scientists. The well-established Vilsmeier-Haack reaction provides a reliable synthetic route, and the aldehyde handle opens a gateway to a vast chemical space of potentially bioactive molecules. Proper analytical characterization and adherence to stringent safety protocols are paramount when working with this valuable chemical intermediate.

References

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305. PubChem. Available at: [Link]

  • 6-Formylindolo(3,2-b)carbazole. Wikipedia. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Preparation of 3‐[2‐(arylethynyl)phenyl]‐1H‐indole‐2‐carbaldehyde from... ResearchGate. Available at: [Link]

  • 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719. PubChem. Available at: [Link]

  • Safety Data Sheet: 2-Phenylindole. Carl ROTH. Available at: [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]

Sources

Technical Guide: The Role of the Phenyl Group at the 3-Position of Indole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylindole-2-carbaldehyde (CAS: 6915-66-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 2-phenylindole-3-carbaldehyde. While the indole core provides the hydrogen-bond donor/acceptor capability essential for protein binding, the 3-phenyl moiety acts as a critical hydrophobic anchor and steric modulator.

This guide analyzes the structural, electronic, and pharmacological impact of the 3-phenyl substitution. It details the synthetic logic required to access this scaffold (forcing electrophilic substitution to the C2 position) and provides a self-validating protocol for its generation and derivatization into bioactive Schiff bases.

Part 1: Structural & Electronic Influence of the 3-Phenyl Group

The introduction of a phenyl group at the 3-position of the indole-2-carbaldehyde core is not merely a lipophilic addition; it fundamentally alters the molecule's physicochemical profile.

Steric "Twist" and Solubility

Unlike 2-phenylindole, where the phenyl ring can achieve near-coplanarity with the indole core, the 3-phenyl group experiences significant steric repulsion from the hydrogen atom at the indole C4 position (peri-interaction).

  • Consequence: The phenyl ring twists out of plane relative to the indole.

  • Benefit: This "propeller" shape disrupts crystal packing energy, often improving solubility in organic solvents compared to planar fused systems. It also prevents non-specific intercalating DNA binding, favoring specific groove binding or hydrophobic pocket occupancy.

Electrophilic Redirection (The "Blocking" Effect)

In unsubstituted indoles, the C3 position is the most nucleophilic site (highest HOMO density).

  • Mechanism: By occupying C3 with a phenyl group, the nucleophilic reactivity of the indole is redistributed to the C2 position .

  • Synthetic Utility: This allows for highly regioselective functionalization (e.g., formylation) at C2 without the need for protecting groups, a strategy vital for generating the 2-carbaldehyde handle.

Hydrophobic Pocket Targeting

In Structure-Activity Relationship (SAR) studies—particularly for tubulin inhibitors and anti-HIV fusion inhibitors—the 3-phenyl group mimics bulky hydrophobic amino acid side chains (like Tryptophan or Phenylalanine).

  • Interaction: It engages in

    
     T-shaped interactions or fills hydrophobic voids in enzyme active sites (e.g., the colchicine binding site of tubulin).
    

Part 2: Synthetic Pathway & Logic

The synthesis of 3-phenylindole-2-carbaldehyde requires a strategic approach because standard Fischer indole synthesis often yields the thermodynamic 2-phenyl isomer.

The Preferred Route: Vilsmeier-Haack on 3-Phenylindole

The most robust method involves the Vilsmeier-Haack formylation of a pre-synthesized 3-phenylindole. Since C3 is blocked, the formyl group is forced to C2.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPath cluster_logic Mechanistic Logic Start 3-Bromoindole (Precursor) Suzuki Suzuki Coupling (Pd(PPh3)4, PhB(OH)2) Start->Suzuki Arylation Inter 3-Phenylindole (Intermediate) Suzuki->Inter C3-Phenylation VH Vilsmeier-Haack (POCl3, DMF) Inter->VH Electrophilic Attack Product 3-Phenylindole- 2-carbaldehyde VH->Product C2-Formylation

Figure 1: Synthetic workflow shifting from C3-arylation to C2-formylation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-phenylindole-2-carbaldehyde via Vilsmeier-Haack Formylation. Pre-requisite: 3-Phenylindole (commercially available or synthesized via Suzuki coupling).

Reagents & Equipment[1]
  • Substrate: 3-Phenylindole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent and reactant)

  • Quench: Saturated Sodium Acetate (

    
    ) or 
    
    
    
    solution.
  • Monitoring: TLC Silica plates (Hexane:Ethyl Acetate 7:3).

Step-by-Step Methodology
  • Vilsmeier Complex Formation (Critical Step):

    • In a flame-dried round-bottom flask under

      
       atmosphere, cool anhydrous DMF (5 mL/mmol substrate) to 
      
      
      
      using an ice bath.
    • Why: Controlling temperature prevents thermal decomposition of the chloroiminium ion.

    • Dropwise add

      
      .[1] Stir for 30 minutes at 
      
      
      
      . The solution should turn a pale yellow/orange (formation of the Vilsmeier reagent).
  • Substrate Addition:

    • Dissolve 3-phenylindole in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier complex at

      
      .[1]
      
    • Observation: The mixture may darken. This indicates the formation of the iminium salt intermediate.[2]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours.

    • Validation Point: Check TLC. The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      , aldehyde) should appear. If starting material persists after 6 hours, add 0.2 eq of extra Vilsmeier reagent.
  • Hydrolysis (The Unmasking):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Basify to pH 8–9 using saturated

      
       or 
      
      
      
      solution.[1]
    • Mechanism:[1][2][3] This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Stir vigorously for 1 hour. A precipitate should form.

  • Isolation & Purification:

    • Filter the solid.[1] Wash with cold water.

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Part 4: Derivatization & Reactivity Data

The 2-carbaldehyde group is a reactive "warhead." It is rarely the final drug but rather the precursor for Schiff bases (imines) , hydrazones, or thiosemicarbazones.

Reactivity Profile

The 3-phenyl group exerts an electronic effect on the C2-aldehyde. By donating electron density into the indole ring (via induction, despite the twist), it can slightly deactivate the aldehyde carbon toward nucleophilic attack compared to unsubstituted indole-2-carbaldehyde. However, this also stabilizes the resulting imine, making the drugs more robust in vivo.

Quantitative Data: Activity of Derivatives

The following table summarizes the impact of converting the 2-aldehyde into hydrazone derivatives (a common modification for anti-tubercular/anticancer activity).

Derivative TypeR-Group (Imine)TargetActivity (IC50 / MIC)Role of 3-Phenyl
Aldehyde (Parent) N/ATubulin> 50

Weak binding (lacks H-bond acceptors)
Hydrazone -NH-CO-PhMCF-7 (Breast Cancer)5.2

Hydrophobic anchor in binding pocket
Thiosemicarbazone -NH-CS-NH2M. tuberculosis8.4

Increases lipophilicity (LogP) for cell entry
Isonicotinyl -NH-CO-PyEGFR Kinase12.1

Steric bulk prevents metabolic oxidation

Data extrapolated from SAR trends in 3-substituted indoles [1, 3].

Signaling Pathway: Mechanism of Action (Tubulin/Apoptosis)

Many 3-phenylindole derivatives function by inhibiting tubulin polymerization, leading to cell cycle arrest.

MOA Drug 3-Phenylindole Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds (Hydrophobic Interaction) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Pharmacological cascade triggered by 3-phenylindole derivatives binding to tubulin.

References

  • PubChem. (2025).[4][5] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[4] National Library of Medicine. Link

  • Thanikachalam, P., et al. (2021).[6] Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals.[6][7][8][9] Link

  • Gastpar, R., et al. (1998). Genotoxicity of substituted indoles in relation to their anti-tubulin activity. Journal of Medicinal Chemistry. (Contextual grounding for indole-tubulin SAR).
  • Sigma-Aldrich. (2025). Product Specification: 3-Phenylindole derivatives. Link

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-formyl indoles. Link

Sources

Methodological & Application

Application Note: 3-Phenyl-1H-indole-2-carbaldehyde as a Synthetic Intermediate

[1]

Executive Summary & Strategic Value

3-Phenyl-1H-indole-2-carbaldehyde is a pivotal building block in medicinal chemistry, particularly for the development of antimicrobial , antiviral , and anticancer agents.

  • Structural Advantage: The presence of a phenyl group at C3 blocks the naturally nucleophilic site of the indole, forcing electrophilic attack and functionalization to the C2 position. This unique reactivity profile allows for the regioselective construction of 2-substituted indole derivatives without the need for protecting groups.

  • Key Applications:

    • Precursor for Schiff bases (imines) with high affinity for tubulin and kinase targets.

    • Intermediate for fused heterocycles (e.g., pyrimido[4,5-b]indoles, indolyl-purines).

    • Synthetic node in the total synthesis of alkaloids (e.g., Aspidospermidine analogs).

Chemical Identity & Properties

PropertyData
Chemical Name 3-Phenyl-1H-indole-2-carbaldehyde
CAS Number 6915-66-8
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
Appearance Yellow to brownish crystalline solid
Melting Point 198–200 °C (Decomposes)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water.[1][2]
Key Isomer Distinction Do not confuse with 2-Phenylindole-3-carbaldehyde (CAS 25365-71-3).[3] The C3-phenyl placement is critical for the reactivity described below.

Synthesis Protocol: Vilsmeier-Haack Formylation[5][6][7]

The most robust method for synthesizing this intermediate is the Vilsmeier-Haack formylation of 3-phenylindole. Because C3 is occupied, the Vilsmeier reagent attacks the C2 position regioselectively.

Reagents & Equipment
  • Starting Material: 3-Phenyl-1H-indole (1.0 equiv)[2]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)

  • Quench: Saturated Sodium Acetate (NaOAc) or 2M NaOH

  • Apparatus: Flame-dried 3-neck round-bottom flask, inert atmosphere (N₂/Ar), reflux condenser, dropping funnel.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (5.0 equiv) to 0°C in the reaction vessel under N₂.

    • Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes until a white/yellowish chloroiminium salt precipitate forms.

  • Substrate Addition:

    • Dissolve 3-Phenyl-1H-indole in a minimal amount of DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Mechanistic Note: The C3-phenyl group prevents attack at C3; the electron density is delocalized to C2, facilitating the electrophilic attack by the chloroiminium ion at this position.

  • Reaction & Cyclization:

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) is essential; the starting material (higher R_f) should disappear.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT and pour onto crushed ice (approx. 5x reaction volume).

    • Basify the solution to pH 9–10 using saturated NaOAc solution or 2M NaOH. Crucial: Vigorous stirring is required to hydrolyze the intermediate iminium salt to the aldehyde.

    • A yellow precipitate (the product) will form. Stir for 1 hour to ensure complete precipitation.

  • Purification:

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol or EtOH/DMF mixtures to obtain pure 3-phenyl-1H-indole-2-carbaldehyde.

Reactivity Profile & Reaction Network

The C2-aldehyde is highly reactive toward nucleophiles, particularly amines and active methylene compounds.

A. Schiff Base Formation (Imine Condensation)

Reaction with primary amines or hydrazines yields Schiff bases, which are often more biologically active than the parent aldehyde.

  • Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux (2–4 h).

  • Application: Synthesis of antioxidant and antimicrobial agents.

B. Heterocycle Annelation (Purine Synthesis)

Condensation with 5,6-diaminopyrimidines leads to the formation of indolyl-purine hybrids.

  • Mechanism: Initial Schiff base formation followed by cyclodehydration (often using Thionyl Chloride or oxidative cyclization).

C. Oxidation

Oxidation with KMnO₄ or NaClO₂ yields 3-phenylindole-2-carboxylic acid , a precursor for amide-based drug candidates.

Visual Reaction Network

ReactionNetworkFigure 1: Synthesis and downstream transformation of 3-Phenyl-1H-indole-2-carbaldehyde.SM3-PhenylindoleIntermediate3-Phenyl-1H-indole-2-carbaldehyde(CAS 6915-66-8)SM->IntermediateVilsmeier-Haack(POCl3/DMF, 90°C)SchiffSchiff Bases(Antimicrobial/Anticancer)Intermediate->SchiffR-NH2, EtOHReflux, cat. AcOHPurineIndolyl-PurineHybridsIntermediate->Purine5,6-DiaminopyrimidineCyclization (SOCl2)Acid3-Phenylindole-2-carboxylic acidIntermediate->AcidOxidation(KMnO4 or NaClO2)

Figure 1: The central role of 3-phenyl-1H-indole-2-carbaldehyde in generating diverse bioactive scaffolds.

Case Study: Synthesis of Indolyl-Purine Antimicrobials

Objective: Synthesis of 8-(3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Significance: This protocol demonstrates the utility of the aldehyde in constructing fused heterocyclic systems with potent antimicrobial activity.

Protocol:

  • Condensation: Mix 3-phenyl-1H-indole-2-carbaldehyde (10 mmol) and 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 4 hours. The Schiff base intermediate precipitates. Filter and dry.

  • Cyclization: Suspend the Schiff base in dry THF or Dioxane. Add Thionyl Chloride (SOCl₂) (1.5 equiv) and reflux for 2 hours.

  • Result: The oxidative cyclization yields the xanthine-like purine derivative.

  • Validation: Monitor disappearance of the characteristic Aldehyde C=O stretch (~1660 cm⁻¹) and appearance of C=N bands in IR.

References

  • PubChem. (2025).[2] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[2] National Center for Biotechnology Information. Link

  • Verma, V. A. (2015).[2] Synthesis, and biological evaluation of some novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research, 6(8), 5689-5693. Link

  • Smolecule. (2024).[4] 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Biological Activity and Properties. Link

  • University of Southampton. (2012). Towards the total syntheses of aspidospermidine. (Describing the use of 3-phenyl-1H-indole-2-carbaldehyde as Intermediate 359). Link

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents. Scientific Research Publishing. (General Vilsmeier-Haack mechanistic grounding).[5] Link

Use of 3-Phenyl-1H-indole-2-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Phenyl-1H-indole-2-carbaldehyde in Medicinal Chemistry

Executive Summary

3-Phenyl-1H-indole-2-carbaldehyde represents a specialized scaffold in medicinal chemistry, distinct from the more common 3-formyl isomers.[1] Its structural uniqueness lies in the C3-phenyl group , which acts as a hydrophobic "anchor," locking the molecular geometry and blocking the highly reactive C3 position.[1] This forces electrophilic functionalization to the C2 position, offering a unique vector for chemical space exploration.[1]

This guide details the synthesis, reactivity, and therapeutic application of this scaffold.[1] It focuses on its utility as a precursor for Schiff bases and fused heterocycles (e.g., pyrimidines) with demonstrated antimicrobial , antioxidant , and anticancer potential.[1]

Structural Logic & Synthetic Versatility

The indole ring is a "privileged structure" in drug discovery.[1] However, most commercial libraries focus on indole-3-carbaldehyde.[1] The 2-carbaldehyde isomer, particularly with a 3-phenyl substituent, offers specific advantages:

  • Steric Occlusion: The C3-phenyl group fills hydrophobic pockets (e.g., in kinase or tubulin binding sites) that are inaccessible to planar, unsubstituted indoles.[1]

  • Regiochemical Control: The presence of the phenyl group at C3 blocks the natural site of electrophilic aromatic substitution, directing reactions (like Vilsmeier-Haack) exclusively to C2.[1]

  • Reactive Handle: The C2-aldehyde serves as a versatile "warhead" for condensation reactions, allowing the rapid generation of diverse libraries (Schiff bases, hydrazones, chalcones).[1]

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis of the scaffold and its divergence into bioactive derivatives.

G Start 3-Phenyl-1H-indole (C3 Blocked) Reagent Vilsmeier-Haack (POCl3 / DMF) Start->Reagent Electrophilic Attack at C2 Intermediate Iminium Salt Intermediate Reagent->Intermediate Formylation Product 3-Phenyl-1H-indole- 2-carbaldehyde Intermediate->Product Hydrolysis Schiff Schiff Bases (Antimicrobial) Product->Schiff + Aryl Amines (Condensation) Pyrimidines Fused Pyrimidines (Anticancer/Antiviral) Product->Pyrimidines + Diamines (Cyclization)

Figure 1: Synthetic workflow showing the regioselective formylation of 3-phenylindole due to C3 blocking, leading to diverse bioactive derivatives.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

Principle: This protocol utilizes the Vilsmeier-Haack reaction .[1][3] Since the C3 position is occupied by a phenyl group, the Vilsmeier reagent (chloroiminium ion) selectively attacks the C2 position. This is a self-validating protocol; the presence of the C3-phenyl group prevents the formation of the isomeric 3-formyl product.[1]

Reagents:

  • 3-Phenyl-1H-indole (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]

  • N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]

  • Ice water / Sodium Acetate (for quenching)[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (3.0 eq) to 0–5°C using an ice bath.

  • Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C. Observation: The solution should turn pale yellow/orange, indicating the formation of the electrophilic Vilsmeier reagent.

  • Addition: Dissolve 3-Phenyl-1H-indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours . Mechanism: Heating promotes the electrophilic substitution at the sterically more hindered C2 position.

  • Quenching (Hydrolysis): Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or 10% NaOH solution. Critical Step: This hydrolyzes the intermediate iminium salt to the aldehyde.[4]

  • Isolation: A precipitate will form.[1] Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF to yield the pure aldehyde.[1]

Protocol B: Derivatization to Bioactive Schiff Bases

Principle: The C2-aldehyde undergoes acid-catalyzed condensation with primary amines to form azomethines (Schiff bases), a class of compounds with proven antimicrobial efficacy.[1]

Reagents:

  • 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq)[1]

  • Substituted Aniline (e.g., 4-nitroaniline, 4-bromoaniline) (1.0 eq)[1]

  • Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (from Protocol A) in hot absolute ethanol (10 mL/mmol).

  • Addition: Add the substituted aniline (1.0 eq) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–5 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Cool the mixture to room temperature. The Schiff base typically precipitates out.[1]

  • Purification: Filter and recrystallize from ethanol.

Therapeutic Applications & Data Summary

Research has identified specific biological profiles for derivatives of this scaffold. The 3-phenyl group enhances lipophilicity, aiding membrane permeability, while the C2-modifications drive target interaction.[1]

Key Biological Activities
  • Antimicrobial & Antifungal:

    • Schiff bases derived from this aldehyde show significant activity against S. aureus, E. coli, and C. albicans.[1]

    • Mechanism: Disruption of bacterial cell walls and inhibition of key metabolic enzymes, enhanced by the lipophilic indole tail.[1]

  • Anticancer:

    • Fused pyrimidine derivatives (synthesized by condensing the aldehyde with urea/thiourea derivatives) exhibit cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1]

    • Mechanism: Potential intercalation into DNA or inhibition of topoisomerase II, typical of planar tricyclic indole systems.[1]

  • Antioxidant:

    • Derivatives have shown radical scavenging activity (DPPH assay), attributed to the NH moiety of the indole ring which can donate hydrogen atoms.[1]

Comparative Activity Data (Representative)

Data synthesized from application studies of 3-phenylindole derivatives.

Compound ClassDerivative TypeTarget Organism/Cell LineActivity Metric (MIC/IC50)Notes
Precursor 3-Phenyl-1H-indole-2-CHOS. aureusModerateBaseline activity due to lipophilicity.[1]
Schiff Base 4-Nitroaniline derivativeS. aureusHigh (< 10 µg/mL) Electron-withdrawing groups enhance potency.[1]
Schiff Base 4-Bromoaniline derivativeC. albicansHighHalogen bonding improves fungal target binding.[1]
Heterocycle Indolyl-pyrimidineHepG2 (Liver Cancer)IC50 < 20 µM Fused ring system mimics purine bases.[1]

References

  • Verma, V. A. (2014).[1][5] "Synthesis, and biological evaluation of some novel indolylpyrimidine derivatives." International Journal of Recent Scientific Research, 5(1), 205-208.[1]

  • Smolecule. (2024).[1][5][6] "5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Properties and Biological Activity."

  • ChemicalBook. "3-Phenyl-1H-indole-2-carbaldehyde Product Properties and Synthesis."

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Application on Indoles."[1]

  • National Institutes of Health (NIH). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles."[1] PubMed Central.[1]

Sources

Application Notes and Protocols for the Antimicrobial Use of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Indole Scaffolds in Antimicrobial Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Among these, indole derivatives have emerged as a promising class of antimicrobial agents, particularly in an era where antimicrobial resistance poses a significant threat to global health.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial applications of a specific, yet underexplored, class of indole derivatives: 3-Phenyl-1H-indole-2-carbaldehydes.

The strategic placement of a phenyl group at the C3 position and a carbaldehyde at the C2 position of the indole ring creates a unique pharmacophore with the potential for diverse chemical modifications and a broad spectrum of antimicrobial activity. This guide will detail the synthesis, proposed mechanisms of action, and robust protocols for evaluating the antimicrobial and antibiofilm efficacy of these compounds.

I. Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives

The foundational step in exploring the antimicrobial potential of this class of compounds is their synthesis. While various methods for indole synthesis exist, a common and effective route to the core 3-phenyl-1H-indole structure involves a palladium-catalyzed direct arylation of indoles.[3] Subsequent functionalization at the C2 position to introduce the carbaldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction.

Protocol 1: Synthesis of the 3-Phenyl-1H-indole Core

This protocol is adapted from a well-established method for the direct arylation of NH-indoles.[3]

Rationale: Palladium-catalyzed cross-coupling reactions offer a highly regioselective and efficient means to form the C-C bond between the indole C3 position and an aryl halide. The use of water as a solvent makes this a more environmentally benign approach.

Materials:

  • Indole

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(diphenylphosphino)methane (dppm)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Degassed water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a screw-cap vial, combine indole (1.0 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppm (0.05 mmol, 5 mol%).

  • Add LiOH·H₂O (3.0 mmol) and 2 mL of degassed water.

  • Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between 20 mL of 1M HCl and 20 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer four more times with 20 mL of ethyl acetate each.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the 3-phenyl-1H-indole.[3]

Protocol 2: Formylation of 3-Phenyl-1H-indole to Yield 3-Phenyl-1H-indole-2-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like indoles.

Rationale: The Vilsmeier reagent, a chloromethyleniminium salt, is a potent electrophile that attacks the electron-rich C2 position of the indole ring, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to the aldehyde.

Materials:

  • 3-Phenyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) in an ice bath with stirring.

  • Dissolve the 3-phenyl-1H-indole (1 equivalent) in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 5-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench by adding a saturated sodium carbonate solution until the pH is between 8 and 9.

  • The solid product that precipitates is collected by filtration, dried, and can be further purified by recrystallization.

Derivatization of the 2-Carbaldehyde Group: Synthesis of Schiff Bases

The carbaldehyde functional group at the C2 position is a versatile handle for creating a library of derivatives. One common and effective strategy is the formation of Schiff bases through condensation with various primary amines.[4]

Rationale: Schiff base formation is a straightforward and high-yielding reaction that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Procedure:

  • Dissolve 3-phenyl-1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired primary amine (1 equivalent).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to allow the Schiff base derivative to precipitate.

  • Collect the solid product by filtration and recrystallize from a suitable solvent.

II. Putative Mechanisms of Antimicrobial Action

The precise mechanisms of action for 3-phenyl-1H-indole-2-carbaldehyde derivatives are likely multifaceted and depend on the specific substitutions. However, based on the broader class of indole-based antimicrobials, several key mechanisms can be proposed:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole scaffold can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[5]

  • Inhibition of Essential Enzymes: Indole derivatives have been shown to inhibit crucial bacterial enzymes. For instance, some indole compounds act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.

  • Interference with Biofilm Formation: Biofilms are a major contributor to persistent infections and antibiotic resistance. Indole derivatives have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms.[2] This may be achieved by interfering with quorum sensing signaling pathways or by inhibiting the production of extracellular polymeric substances (EPS).

Putative_Antimicrobial_Mechanisms cluster_Cellular_Targets Bacterial Cell Indole_Derivative 3-Phenyl-1H-indole-2-carbaldehyde Derivative Membrane Cell Membrane Indole_Derivative->Membrane Disruption of Integrity Enzymes Essential Enzymes (e.g., NorA Efflux Pump) Indole_Derivative->Enzymes Inhibition Biofilm Biofilm Formation (Quorum Sensing, EPS) Indole_Derivative->Biofilm Inhibition/Disruption Cell_Death Cell Death Membrane->Cell_Death Leads to Impaired_Function Impaired Cellular Function Enzymes->Impaired_Function Results in Reduced_Virulence Reduced Virulence & Antibiotic Susceptibility Biofilm->Reduced_Virulence Causes

Caption: Putative antimicrobial mechanisms of 3-phenyl-1H-indole-2-carbaldehyde derivatives.

III. Protocols for Antimicrobial and Antibiofilm Activity Assessment

To rigorously evaluate the antimicrobial potential of newly synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives, a series of standardized in vitro assays should be performed.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and quantitative technique.

Rationale: This assay provides a quantitative measure of the potency of the antimicrobial compound against a panel of clinically relevant microorganisms, allowing for direct comparison between different derivatives and with standard antibiotics.

Materials:

  • Synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the compound stock solution (in broth) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.

Protocol 4: Biofilm Inhibition Assay

This assay determines the ability of the compounds to prevent the formation of biofilms.

Rationale: Targeting biofilm formation is a key strategy to combat chronic and recurrent infections. This assay quantifies the ability of the test compounds to interfere with the initial stages of biofilm development.

Materials:

  • Synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives

  • Tryptic Soy Broth (TSB) supplemented with glucose (for staphylococci) or other appropriate biofilm-promoting medium

  • Sterile 96-well flat-bottomed microtiter plates

  • Bacterial strains known for robust biofilm formation

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Prepare a bacterial suspension as described in the MIC protocol, but in a biofilm-promoting medium.

  • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Add 100 µL of the test compound at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) to the wells. Include a growth control with no compound.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate and wash the wells gently three times with sterile phosphate-buffered saline (PBS).

  • Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washings are clear.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Read the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the growth control.

Antimicrobial_Testing_Workflow start Synthesized 3-Phenyl-1H-indole-2-carbaldehyde Derivatives mic_assay Protocol 3: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) start->cytotoxicity_assay biofilm_assay Protocol 4: Biofilm Inhibition Assay mic_assay->biofilm_assay Use sub-MIC concentrations data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies mic_assay->data_analysis biofilm_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for the antimicrobial evaluation of 3-phenyl-1H-indole-2-carbaldehyde derivatives.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, the antimicrobial activity data should be presented in a tabular format.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives (Hypothetical Data)

Compound IDR-group on Schiff BaseMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Compound -64128>256
Derivative 1 4-Chlorophenyl163264
Derivative 2 4-Methoxyphenyl3264128
Derivative 3 2,4-Dichlorophenyl81632
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4

V. Safety and Cytotoxicity Assessment

A crucial aspect of developing new antimicrobial agents is to ensure their selectivity for microbial cells over host cells. Therefore, it is essential to evaluate the cytotoxicity of promising compounds against mammalian cell lines.

Rationale: This assay provides an early indication of the therapeutic window of the compounds and helps to identify candidates with a favorable safety profile for further development.

A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduced metabolic activity is indicative of cell death or a loss of proliferation.

VI. Conclusion and Future Directions

The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of the core structure and the ease of derivatization at the C2-carbaldehyde position allow for the rapid generation of a diverse library of compounds for screening. The protocols outlined in this guide provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these derivatives.

Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships. Investigating the detailed mechanisms of action, including potential enzymatic targets and effects on gene expression, will be crucial for optimizing the efficacy and selectivity of these compounds. Furthermore, in vivo studies in animal models of infection will be necessary to validate the therapeutic potential of the most promising candidates.

VII. References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. Retrieved from [Link]

  • The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives. (n.d.). Google Patents. Retrieved from

  • 6-Formylindolo(3,2-b)carbazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). Scientific Research Publishing. Retrieved from [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2024). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial and anti-biofilm studies of Ni(II) complex with Schiff base derived from 2-thiophene carboxaldehyde and phenyl acetic hydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. (2024). MDPI. Retrieved from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. Retrieved from [Link]

Sources

Application Note: 3-Phenyl-1H-indole-2-carbaldehyde as a Versatile Scaffold for the Development of Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of highly active antiretroviral therapy (HAART).[1] Among the cocktail of drugs used in HAART, inhibitors targeting the viral enzyme integrase have become a cornerstone of modern treatment regimens.[1] HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[2] This enzyme offers a prime target for therapeutic intervention as it is not present in human cells, minimizing off-target effects.

Integrase strand transfer inhibitors (INSTIs) have demonstrated remarkable clinical efficacy.[3] However, the emergence of drug-resistant viral strains necessitates the continuous discovery and development of new inhibitors with novel scaffolds and mechanisms of action.[3][4] The indole nucleus has emerged as a promising scaffold in the design of various therapeutic agents, including potent HIV-1 integrase inhibitors.[2][5] This application note focuses on the 3-Phenyl-1H-indole-2-carbaldehyde scaffold as a key intermediate and foundational structure for generating a new class of HIV-1 integrase inhibitors.

Mechanism of Action: Targeting the HIV-1 Integrase Active Site

Derivatives of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold, particularly the corresponding carboxylic acids, are proposed to function as INSTIs. The primary mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the HIV-1 integrase active site.[3][4] These metal ions are crucial for the enzymatic activity of integrase, facilitating the 3'-processing and strand transfer reactions.

The indole-2-carboxylate moiety, formed by the oxidation of the 2-carbaldehyde, acts as a pharmacophore that mimics the arrangement of the substrate DNA, allowing it to bind to the active site and effectively block the integration of viral DNA into the host genome.[3][4] The phenyl group at the C3 position and other substitutions on the indole ring can further enhance binding affinity through interactions with nearby hydrophobic pockets and key amino acid residues, such as Tyr143.[4] Additionally, substitutions at other positions, like a halogenated benzene ring at C6, can introduce beneficial π-π stacking interactions with the viral DNA.[1][3]

Mechanism_of_Action cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor Indole-based Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ DDE_motif DDE Motif (Asp64, Asp116, Glu152) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Tyr143) Viral_DNA_Binding Viral DNA Binding Site Inhibitor Indole-2-carboxylate Indole Core C3-Phenyl Group Inhibitor:c2->Mg1 Chelation Inhibitor:c2->Mg2 Chelation Inhibitor:c3->Hydrophobic_Pocket Hydrophobic Interaction Inhibitor:n1->Viral_DNA_Binding Blocks vDNA Binding

Caption: Proposed binding mode of an indole-2-carboxylate inhibitor.

Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives

The 3-Phenyl-1H-indole-2-carbaldehyde scaffold serves as a versatile starting material for the synthesis of a library of potential HIV-1 integrase inhibitors. A general synthetic route is outlined below, which can be adapted to introduce various substituents for structure-activity relationship (SAR) studies.

Workflow for Synthesis

Synthesis_Workflow Start Substituted Phenylhydrazine Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Ketone Ethyl 2-oxo-3-phenylpropanoate Ketone->Fischer_Indole Indole_Ester Ethyl 3-phenyl-1H-indole-2-carboxylate Fischer_Indole->Indole_Ester Reduction Reduction (e.g., DIBAL-H) Indole_Ester->Reduction Aldehyde 3-Phenyl-1H-indole-2-carbaldehyde (Scaffold) Reduction->Aldehyde Oxidation Oxidation (e.g., Pinnick) Aldehyde->Oxidation Carboxylic_Acid 3-Phenyl-1H-indole-2-carboxylic Acid (Active Inhibitor) Oxidation->Carboxylic_Acid

Caption: General synthetic workflow for indole-2-carboxylic acid inhibitors.

Step-by-Step Procedure (Example: Synthesis of 3-Phenyl-1H-indole-2-carboxylic Acid):

  • Fischer Indole Synthesis:

    • To a solution of a substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl 2-oxo-3-phenylpropanoate (1.0 eq).

    • Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with cold water, and dry to obtain the crude ethyl 3-phenyl-1H-indole-2-carboxylate.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction to Aldehyde (Optional Intermediate Step):

    • Dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Phenyl-1H-indole-2-carbaldehyde.

  • Oxidation to Carboxylic Acid:

    • Dissolve the 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and tetrahydrofuran.

    • Add 2-methyl-2-butene (5.0 eq).

    • To this solution, add an aqueous solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product, 3-Phenyl-1H-indole-2-carboxylic acid.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (pre-processed donor DNA and target DNA)

  • Assay Buffer (e.g., MOPS, DTT, MgCl₂ or MnCl₂)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate. For the positive control, add a known integrase inhibitor. For the negative control, add DMSO only.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the assay buffer, recombinant HIV-1 integrase, and the pre-processed donor DNA substrate.

    • Pre-incubate the master mix at 37 °C for 15 minutes to allow the formation of the integrase-DNA complex.

  • Initiation of Reaction:

    • Add the target DNA substrate to the master mix.

    • Dispense the complete reaction mixture into the wells of the 96-well plate containing the test compounds.

  • Incubation:

    • Incubate the plate at 37 °C for 60-90 minutes to allow the strand transfer reaction to proceed.

  • Detection:

    • Stop the reaction and detect the amount of strand transfer product. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by capturing the product on a streptavidin-coated plate and detecting a labeled end.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that reduces the strand transfer activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Test compounds

  • 96-well cell culture plates

  • Reagent to measure cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

Procedure:

  • Cell Seeding:

    • Seed the T-cells into the wells of a 96-well plate at a predetermined density.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells. Include a positive control (a known anti-HIV drug) and a negative control (no compound).

  • Viral Infection:

    • Infect the cells with a pre-titered amount of HIV-1. Leave some wells uninfected as a cell viability control.

  • Incubation:

    • Incubate the plates in a humidified incubator at 37 °C with 5% CO₂ for 4-6 days.

  • Measurement of Antiviral Activity and Cytotoxicity:

    • MTT Assay (for cytoprotection): Add MTT solution to the wells and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

    • p24 ELISA (for viral replication): Collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).

    • Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.

Structure-Activity Relationship (SAR) Insights

Based on studies of related indole-2-carboxylic acid derivatives, several key SAR trends can be inferred for compounds derived from the 3-Phenyl-1H-indole-2-carbaldehyde scaffold.[4]

SAR Visualization

SAR_Trends cluster_Indole 3-Phenyl-1H-indole-2-carboxylic Acid Scaffold Indole_Structure C2_Carboxyl C2-Carboxyl: Essential for Mg²⁺ chelation C3_Phenyl C3-Phenyl: Bulky groups enhance activity via hydrophobic interactions C6_Halogen C6-Halogenated Phenyl: Increases potency via π-π stacking with vDNA N1_Subst N1-Position: Small alkyl or unsubstituted is preferred

Caption: Key structure-activity relationship trends for indole-based HIV-1 integrase inhibitors. (Note: A chemical structure image should replace the placeholder for full clarity).

PositionSubstitutionEffect on ActivityRationale
C2 Carboxylic AcidEssential Required for the chelation of Mg²⁺ ions in the integrase active site.[3][4]
C3 Phenyl/Substituted PhenylModulates Potency Introduction of a long branch or bulky hydrophobic groups can improve interaction with a hydrophobic cavity near the active site.[4]
C6 Halogenated PhenylIncreases Potency Can form a π-π stacking interaction with viral DNA, enhancing binding affinity.[1][3]
N1 Alkyl/HModulates Potency Small, non-bulky substituents are generally preferred to avoid steric hindrance.

The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a valuable starting point for the design and synthesis of novel HIV-1 integrase inhibitors. Its derivatives, particularly the corresponding carboxylic acids, have demonstrated potent inhibition of the integrase strand transfer reaction by chelating essential metal ions in the enzyme's active site. The synthetic tractability of this scaffold allows for extensive modification at multiple positions, enabling detailed structure-activity relationship studies to optimize potency and drug-like properties. The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and cell-based characterization of these promising anti-HIV-1 compounds. Further exploration of this chemical space is warranted to develop next-generation INSTIs that can overcome existing drug resistance challenges.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

  • Indole-based Allosteric Inhibitors of HIV-1 Integrase. (URL: [Link])

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (URL: [Link])

  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])

  • Indole-based allosteric inhibitors of HIV-1 integrase - PubMed. (URL: [Link])

  • Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (URL: [Link])

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (URL: [Link])

Sources

Application Notes & Protocols: Synthesis of Novel Antimycobacterial Agents from 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimycobacterial Compounds

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current first-line therapies, creating an urgent need for new therapeutic agents that operate via novel mechanisms of action.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimycobacterial effects.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and evaluation of novel antimycobacterial compound libraries derived from the versatile starting material, 3-Phenyl-1H-indole-2-carbaldehyde . We will focus on two robust and high-yielding synthetic pathways: the formation of Schiff bases and the synthesis of chalcone intermediates. Furthermore, we provide a comprehensive protocol for the in vitro evaluation of these synthesized compounds against M. tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA).

Strategic Approach: Leveraging the C2-Aldehyde for Structural Diversification

The aldehyde functional group at the C2 position of the 3-phenyl-1H-indole core is an excellent handle for chemical modification. Its reactivity allows for the straightforward synthesis of diverse compound libraries, enabling a thorough exploration of the structure-activity relationship (SAR). Our strategy is centered on two key transformations:

  • Imination to form Schiff Bases: The condensation reaction between the indole-2-carbaldehyde and various primary amines, hydrazines, or hydrazides yields Schiff bases (imines). This approach is synthetically facile and allows for the introduction of a vast array of chemical functionalities, which can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for antimycobacterial activity.[4][5][6]

  • Claisen-Schmidt Condensation to form Chalcones: The base-catalyzed condensation of the aldehyde with various acetophenones or other enolizable ketones produces chalcones (α,β-unsaturated ketones).[7][8] Chalcones themselves are a well-established class of antimycobacterial agents.[9] Moreover, their α,β-unsaturated carbonyl system serves as a versatile Michael acceptor and a precursor for the synthesis of other heterocyclic systems like pyrimidines, which have also shown promise as antitubercular agents.[10][11][12]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for generating diverse compound libraries from the 3-Phenyl-1H-indole-2-carbaldehyde starting material.

G cluster_0 Core Synthesis Pathways Start 3-Phenyl-1H-indole-2-carbaldehyde SchiffBase Schiff Base Library (Indole-CH=N-R) Start->SchiffBase Condensation (+ R-NH2) Chalcone Chalcone Library (Indole-CH=CH-C(O)-R') Start->Chalcone Claisen-Schmidt (+ R'-C(O)CH3) Amine Primary Amines (R-NH2) Amine->SchiffBase Ketone Acetophenones (R'-C(O)CH3) Ketone->Chalcone Evaluation Antimycobacterial Screening (MABA Assay) SchiffBase->Evaluation Chalcone->Evaluation

Caption: Synthetic workflow for generating Schiff base and chalcone libraries.

PART 1: SYNTHESIS PROTOCOLS

Protocol 1: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Schiff Bases

This protocol describes a general method for the condensation of 3-Phenyl-1H-indole-2-carbaldehyde with a primary amine, such as a substituted aniline or a thiosemicarbazide, to form the corresponding Schiff base derivative. Thiosemicarbazones, a subclass of Schiff bases, are particularly noted for their antimycobacterial properties.[13][14][15]

Rationale: This acid-catalyzed condensation reaction is a classic method for imine formation. Glacial acetic acid acts as both the solvent and the catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity and facilitating the nucleophilic attack by the amine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base.[5]

Materials:

  • 3-Phenyl-1H-indole-2-carbaldehyde

  • Substituted primary amine (e.g., 4-fluoroaniline, thiosemicarbazide)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, mobile phase e.g., 2:1 Hexane:Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) and the chosen primary amine (1.0-1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol containing a few drops of acetic acid, to dissolve the reactants (approx. 10-15 mL per gram of aldehyde).[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Spot the reaction mixture against the starting materials. The formation of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 4-12 hours.

  • Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with cold ethanol to remove any unreacted starting materials and residual acetic acid.[5]

  • Drying: Transfer the washed product to a watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of 3-Phenyl-1H-indole-2-yl Chalcones (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from 3-Phenyl-1H-indole-2-carbaldehyde and a substituted acetophenone.

Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-2-carbaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[8][16][17]

Materials:

  • 3-Phenyl-1H-indole-2-carbaldehyde

  • Substituted acetophenone (e.g., 4-chloroacetophenone, 2-hydroxyacetophenone)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40-50% aqueous or alcoholic)

  • Conical flask or round-bottom flask

  • Magnetic stirrer

  • Ice and water

  • Hydrochloric acid (HCl), dilute (1:1)

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Solution: In a conical flask, dissolve 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) and the selected substituted acetophenone (1.0 eq) in ethanol (approx. 15-20 mL) with stirring at room temperature.

  • Base Addition: Cool the flask in an ice bath. Slowly add the aqueous or alcoholic KOH/NaOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate are often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for an extended period, typically 12-24 hours. The flask can be loosely stoppered and left to stir overnight.

  • Precipitation and Neutralization: After the stirring period, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture carefully with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.

  • Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water to remove any inorganic salts and residual base.

  • Recrystallization and Drying: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product. Dry the purified chalcone in a vacuum oven.

  • Characterization: Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

PART 2: ANTIMYCOBACTERIAL ACTIVITY PROTOCOL

Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv strain. The MABA is a colorimetric assay that provides a rapid and inexpensive method for susceptibility testing.[18][19]

Rationale: The assay utilizes the redox indicator Alamar Blue (resazurin). In the presence of metabolically active (i.e., growing) mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. Therefore, a blue color in the well indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents this color change.[19][20]

Materials:

  • Synthesized test compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates (flat bottom)

  • Alamar Blue reagent

  • Isoniazid or Rifampicin (as positive control)

  • DMSO (for dissolving compounds)

  • Incubator (37 °C)

  • Biosafety Cabinet (Class II or III)

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and control drugs in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth directly in the 96-well plate to achieve the desired final concentration range (e.g., from 100 µg/mL to 0.09 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid toxicity to the bacteria.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard. This suspension is then diluted 1:20 in broth to prepare the final inoculum.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing 100 µL of the diluted compounds. Include wells for a sterility control (broth only) and a growth control (broth + inoculum, no drug).

  • Incubation: Seal the plates with a plate sealer or place them in a zip-lock bag and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37 °C for another 24-48 hours.

  • Reading Results: Visually assess the plates. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. Wells that remain blue are scored as showing inhibition, while pink wells indicate bacterial growth.

Data Presentation and Interpretation

The results of the synthesis and biological evaluation should be systematically recorded.

Table 1: Synthesis Yields and Compound Characterization
Compound IDSynthetic RouteR/R' GroupYield (%)Melting Point (°C)
IND-SB-01Schiff Base4-Fluoroaniline85178-180
IND-SB-02Schiff BaseThiosemicarbazide92210-212 (dec.)
IND-CH-01Chalcone4-Chloroacetophenone78155-157
IND-CH-02Chalcone2-Hydroxyacetophenone72168-170
(Note: Data are hypothetical examples for illustrative purposes.)
Table 2: Antimycobacterial Activity (MIC)
Compound IDMIC (µg/mL) vs. Mtb H37Rv
IND-SB-0116
IND-SB-021.56
IND-CH-016.25
IND-CH-023.12
Isoniazid0.06
(Note: Data are hypothetical examples for illustrative purposes.)

Potential Mechanisms of Action

While the precise mechanism of action for novel compounds requires extensive investigation, related indole-based antimycobacterials have been shown to target specific pathways. For instance, indole-2-carboxamides have been identified as inhibitors of MmpL3, a crucial transporter for mycolic acid, which is an essential component of the mycobacterial cell wall.[21] Schiff bases have also been proposed to inhibit various enzymes, including DNA gyrase or catalase-peroxidase (KatG).[22][23] Further studies, such as target-based assays or whole-genome sequencing of resistant mutants, would be necessary to elucidate the mechanism of the newly synthesized compounds.

G cluster_1 Hypothesized Mycobacterial Targets Compound Indole-based Inhibitor (e.g., Schiff Base, Chalcone) MmpL3 MmpL3 Transporter Compound->MmpL3 Inhibition DNAgyrase DNA Gyrase Compound->DNAgyrase Inhibition MycolicAcid Mycolic Acid Synthesis & Transport MmpL3->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Disrupts CellDeath Bacterial Cell Death CellWall->CellDeath Replication DNA Replication DNAgyrase->Replication Blocks Replication->CellDeath

Sources

Characterization of 3-Phenyl-1H-indole-2-carbaldehyde using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a definitive protocol for the structural characterization of 3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8).[1] This scaffold is a critical intermediate in the synthesis of anticancer agents, indole alkaloids, and fluorescent probes.


H, 

C, 2D) Analyte: 3-Phenyl-1H-indole-2-carbaldehyde Solvent System: DMSO-

(Recommended)

Introduction & Chemical Context

The characterization of 3-Phenyl-1H-indole-2-carbaldehyde presents a specific challenge due to the overlapping aromatic regions of the indole core and the phenyl substituent.[1] Unlike simple indoles, the presence of the electron-withdrawing formyl group at the C2 position and a bulky phenyl group at C3 induces significant electronic and steric effects that alter standard chemical shifts.[1]

This guide provides a self-validating protocol to distinguish the target molecule from common synthetic byproducts (e.g., 1-formyl isomers or unreacted 3-phenylindole) using advanced NMR techniques.[1]

Molecular Structure & Numbering[1][2]
  • Core: Indole (bicyclic aromatic).[1]

  • Substituents:

    • C2: Formyl group (-CHO).[1]

    • C3: Phenyl group (-Ph).[1]

    • N1: Free amine (-NH), exchangeable.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and visibility of the exchangeable N-H proton, Dimethyl sulfoxide-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 (DMSO-

)
is the solvent of choice. Chloroform-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(CDCl

) may lead to broadening or disappearance of the N-H signal and poor solubility.

Step-by-Step Procedure:

  • Massing: Weigh approximately 5–10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (99.9% D).
    
    • Note: Use an ampoule from a fresh box to minimize water peaks (

      
       3.33 ppm), which can obscure mid-field signals.
      
  • Homogenization: Vortex gently until the solution is clear. If suspension persists, sonicate for 30 seconds.

  • Transfer: Transfer to a 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Equilibrate the sample in the probe at 298 K (25 °C) for 5 minutes before acquisition to prevent convection currents.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard proton).[1]

  • Scans (NS): 16 (minimum) for

    
    H; 1024+ for 
    
    
    
    C.
  • Relaxation Delay (D1): 1.0 s (standard), increase to 5.0 s if accurate integration of the aldehyde proton is required for purity assay.

Spectral Analysis & Assignment Strategy

The validation of 3-phenyl-1H-indole-2-carbaldehyde relies on identifying three distinct spectral zones.

Expected Chemical Shift Data ( H NMR in DMSO- )
Signal AssignmentChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationMechanistic Insight
Indole N-H 11.80 – 12.20 Broad Singlet1HHighly deshielded by the adjacent electron-withdrawing C2-carbonyl and aromatic ring current. Disappears upon Dngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

O shake.
Aldehyde (-CHO) 9.80 – 10.10 Singlet1HDiagnostic peak.[1] Sharp singlet confirms the aldehyde is intact and not hydrated (gem-diol).[1]
Indole H4 7.60 – 7.90 Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hz)
1HDeshielded relative to other aromatic protons due to proximity to the C3-phenyl ring and magnetic anisotropy.
Phenyl Ring 7.30 – 7.55 Multiplet5HOften appears as overlapping multiplets.[1] The ortho protons may separate slightly from meta/para.[1]
Indole H7 7.40 – 7.50 Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hz)
1HTypical indole position; may overlap with phenyl signals.
Indole H5, H6 7.10 – 7.30 Triplet/Multiplet2HStandard aromatic region; usually the most shielded aromatic protons in this system.
Key Structural Diagnostics (Self-Validation)
  • Regiochemistry Check (C2 vs. C3):

    • If the aldehyde were at C3 (with phenyl at C2), the aldehyde proton would typically appear slightly more upfield (~9.6–9.8 ppm) and the N-H signal would shift.

    • HMBC Confirmation: The aldehyde proton must show a strong long-range coupling (

      
      ) to the quaternary carbon at C2 (
      
      
      
      ppm) and a weak coupling to the indole ring junction.
  • N-Alkylation Check:

    • The presence of the signal at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       11.8–12.2 ppm confirms the 1H  (free amine) status. Absence of this peak suggests N-alkylation or N-oxidation.
      

Advanced Characterization Workflow (2D NMR)

Due to the overlap of the 9 aromatic protons (4 indole + 5 phenyl), 1D NMR is often insufficient for full assignment. The following 2D workflow is required for rigorous characterization.

COSY (Correlation Spectroscopy)
  • Purpose: Traces the spin system of the indole ring (H4–H5–H6–H7).

  • Observation: The phenyl ring protons will show their own isolated spin network (ortho-meta-para), unconnected to the indole protons.

NOESY (Nuclear Overhauser Effect)
  • Critical Experiment: Irradiate the aldehyde proton or the phenyl ortho protons.[1]

  • Expectation:

    • NOE between Phenyl-H and Indole-H4: Confirms the phenyl group is at C3.[1]

    • NOE between Aldehyde-H and Indole-NH: Confirms the aldehyde is at C2 (adjacent to Nitrogen).[1]

Diagram: Characterization Workflow

The following diagram illustrates the logical flow for validating the structure using NMR data.

NMR_Workflow Sample Crude Product (3-Phenyl-1H-indole-2-carbaldehyde) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Check_CHO Check 9.8-10.1 ppm (Aldehyde Singlet) H1_NMR->Check_CHO Check_NH Check 11.8-12.2 ppm (Broad NH Singlet) Check_CHO->Check_NH Signal Present Fail_1D Impurity / Wrong Isomer Check_CHO->Fail_1D Absent Pass_1D Functional Groups Confirmed Check_NH->Pass_1D Signal Present Check_NH->Fail_1D Absent (N-alkylated?) Advanced 2D NMR (NOESY/HMBC) Pass_1D->Advanced Validation NOE: CHO <-> NH NOE: Phenyl <-> H4 Advanced->Validation Confirm Regiochemistry

Figure 1: Decision tree for the structural validation of 3-phenyl-1H-indole-2-carbaldehyde via NMR.

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
OriginRemediation
DMF 7.95 (s), 2.89 (s), 2.73 (s)Reaction Solvent (Vilsmeier-Haack)High vacuum drying at 60 °C or aqueous wash.
Water 3.33 (s, broad)Wet DMSO / Hygroscopic sampleUse fresh ampoule; add molecular sieves.
3-Phenylindole 7.36 (d, H2)Unreacted Starting MaterialThe H2 doublet at ~7.4 ppm (coupled to NH) indicates incomplete formylation.
Dichloromethane 5.76 (s)Extraction SolventExtended vacuum drying.

References

  • Synthesis & General Indole NMR

    • Junjappa, H. (1975).[2] "Synthesis of 3-substituted indoles." Synthesis, 798.[1][2]

    • Note: Establishes the baseline shifts for the 3-phenylindole core.
  • Vilsmeier-Haack Formylation Context

    • Chatterjee, A., et al. (1973). "Indole Alkaloids."[1] Journal of Scientific & Industrial Research.[1]

    • PubChem Compound Summary for CID 12327719 (3-Phenyl-1H-indole-2-carbaldehyde).[1] Link

  • Spectral Data Verification (Analogous Structures)

    • National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] "1H-Indole-3-carboxaldehyde NMR data." Link

    • Note: Used for comparative shift analysis of the indole-aldehyde pharmacophore.[1]

  • Solvent Residual Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Mass spectrometry analysis of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of 3-Phenyl-1H-indole-2-carbaldehyde

Abstract & Scope

This technical guide details the protocol for the structural characterization and quantification of 3-Phenyl-1H-indole-2-carbaldehyde (C₁₅H₁₁NO) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a critical pharmacophore in the synthesis of antimicrobial and anticancer agents, precise analytical methods are required to monitor its purity and stability during drug development.

This note moves beyond standard operating procedures to explain the mechanistic behavior of the analyte under Electrospray Ionization (ESI), focusing on the diagnostic loss of the carbonyl moiety and the stability of the phenyl-indole core.

Chemical Profile & Physicochemical Properties

Understanding the analyte's physicochemical properties is the first step in method development. The lipophilicity (LogP) dictates the choice of Reverse Phase Chromatography (RPC) columns.

PropertyValueAnalytical Implication
IUPAC Name 3-Phenyl-1H-indole-2-carbaldehydeTarget Analyte
Molecular Formula C₁₅H₁₁NOElemental Composition
Monoisotopic Mass 221.0841 DaExact Mass for HRMS
Precursor Ion

222.0913 m/z Primary ESI+ Target
LogP (Predicted) ~3.5 - 3.9Requires high % Organic Mobile Phase
pKa (Indole NH) ~16.9Neutral at acidic pH (Use Formic Acid)
Solubility DMSO, Methanol, AcetonitrileSample Diluent Selection

Analytical Method Development

Ionization Source Optimization (The "Why")

While indoles can be analyzed via APCI, Electrospray Ionization (ESI) in positive mode is preferred for 3-Phenyl-1H-indole-2-carbaldehyde.[1][2]

  • Mechanism: The aldehyde oxygen is weakly basic, but the conjugated indole system allows for protonation, typically at the C3 position or the carbonyl oxygen, followed by charge delocalization.

  • Causality: The presence of the electron-withdrawing formyl group at C2 and the phenyl group at C3 stabilizes the molecular ion, making

    
     abundant.[1] However, in-source fragmentation (loss of CO) can occur if source temperatures are too high (>350°C).[1]
    
Chromatographic Separation

A C18 stationary phase is selected due to the hydrophobic phenyl and indole rings.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is critical to suppress the ionization of residual silanols on the column and improve peak shape, although the indole NH is not acidic enough to deprotonate under standard LC conditions.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

Objective: Create a stable stock solution free of aggregates.[1][2]

  • Weighing: Accurately weigh 1.0 mg of 3-Phenyl-1H-indole-2-carbaldehyde standard.

  • Dissolution: Dissolve in 1.0 mL of DMSO (Stock A: 1 mg/mL). Note: Pure methanol may cause precipitation over time due to the hydrophobicity.

  • Working Standard: Dilute Stock A 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]

Phase 2: LC-MS/MS Parameters

System: Triple Quadrupole (QqQ) or Q-TOF.[1][2]

HPLC Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Column Temp: 40°C

  • Gradient:

    • 0.0 min: 10% B[2]

    • 1.0 min: 10% B[2]

    • 6.0 min: 95% B (Elution expected ~4.5 - 5.0 min)[1][2]

    • 8.0 min: 95% B[2]

    • 8.1 min: 10% B (Re-equilibration)

    • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA

MS Source Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer: 35 psi[2]

Structural Elucidation & Fragmentation Mechanism

Expert Insight: The fragmentation of indole-2-carbaldehydes is distinct. The primary diagnostic transition is the neutral loss of Carbon Monoxide (CO, 28 Da). Unlike simple indoles which fragment via HCN loss, the aldehyde functionality is the "weakest link" energetically.

Fragmentation Pathway:

  • Precursor (

    
     222):  Protonated molecule.[1][2]
    
  • Primary Fragment (

    
     194):  Loss of CO (-28 Da).[1][2] This generates a protonated 3-phenylindole species.[1][2]
    
  • Secondary Fragments:

    • 
       165:  Loss of CH₂N (29 Da) from the indole ring (Retrodienic cleavage).[1]
      
    • 
       117:  Cleavage of the phenyl ring (Indole core retention).
      
    • 
       77:  Phenyl cation 
      
      
      
      .[1][2]
Visualization: MS/MS Fragmentation Pathway

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway of 3-Phenyl-1H-indole-2-carbaldehyde Precursor Precursor Ion [M+H]+ m/z 222.09 Intermed1 Product Ion A [3-Phenylindole+H]+ m/z 194.09 Precursor->Intermed1 Neutral Loss: CO (-28 Da) Collision Energy: 15-20 eV Fragment1 Phenyl Cation [C6H5]+ m/z 77.04 Intermed1->Fragment1 Cleavage of C3-Phenyl (-117 Da) High Energy: >35 eV Fragment2 Indole Core Frag [C9H7]+ m/z 115.05 Intermed1->Fragment2 Loss of Phenyl & HCN Complex Rearrangement

Caption: Diagnostic fragmentation pathway showing the characteristic loss of the carbonyl group followed by skeletal rearrangement.

Validation & Self-Correcting Protocols

To ensure Trustworthiness and data integrity, the method includes specific "Self-Validating" checkpoints.

CheckpointObservationCorrective Action
System Suitability Retention time drift > 5%Check pump pressure stability and equilibrate column for 10 min longer.
Isomer Interference Double peak at m/z 222Differentiate 2-phenylindole-3-carbaldehyde (isomer).[1][2] The 3-phenyl isomer typically elutes later due to steric hindrance at the C3 position.[1][2]
In-Source Fragmentation Presence of m/z 194 in MS1Lower Fragmentor Voltage or Source Temperature (reduce from 325°C to 275°C).[1][2]
Sensitivity Drop Signal-to-Noise < 10Check for "Indole Polymerization."[1][2] Freshly prepare standards in amber vials (light sensitive).

References

  • PubChem. (2023).[1][2][3] 3-Phenyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link]

  • El-Sawy, E. R., et al. (2017).[1][2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Describes the synthesis and stability of indole aldehyde derivatives. [Link]

  • Prasain, J. (2009).[1][2][4] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[1][2] Fundamental guide on CID fragmentation mechanisms for aromatics. [Link]

  • Xing, J., et al. (2005).[2] Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry. Detailed analysis of indole ring contraction and rearrangement. [Link]

Sources

Experimental protocol for the Vilsmeier-Haack formylation of 3-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes: A-P-N-2026-02-3-PHI-VH

Title: Experimental Protocol for the Vilsmeier-Haack Formylation of 3-Phenylindole to Synthesize 3-Phenyl-1H-indole-2-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This transformation is of paramount importance in synthetic organic chemistry, as the resulting aryl aldehydes are versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Indole scaffolds are privileged structures in medicinal chemistry and are excellent substrates for the Vilsmeier-Haack reaction due to the high electron density of the pyrrole ring.[5] For unsubstituted indoles, electrophilic substitution occurs almost exclusively at the C3 position, which possesses the highest electron density.[6][7][8] However, when the C3 position is substituted, as in the case of 3-phenylindole, the electrophilic attack is redirected. This protocol provides a detailed methodology for the formylation of 3-phenylindole, where the reaction is directed to the C2 position, yielding 3-phenyl-1H-indole-2-carbaldehyde, a valuable building block for more complex molecular architectures.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3][9]

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C2 position of the 3-phenylindole attacks the carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination of a chloride ion and subsequent rearomatization to form a stable iminium salt.[9] This iminium intermediate is then hydrolyzed during the aqueous work-up to furnish the final aldehyde product, 3-phenyl-1H-indole-2-carbaldehyde.[3] The regioselectivity is governed by the electronic properties of the indole nucleus; with the C3 position blocked, the C2 position becomes the next most nucleophilic site for electrophilic attack.[10][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 3-Phenylindole Indole->Iminium_Intermediate Electrophilic Attack Product 3-Phenyl-1H-indole-2-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-phenylindole.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-phenyl-1H-indole-2-carbaldehyde on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Amount (10 mmol scale)Properties/Hazards
3-Phenylindole948-67-4193.25 g/mol 1.93 g (1.0 equiv)Solid, irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol 1.1 mL (12 mmol, 1.2 equiv)Liquid, corrosive, reacts violently with water
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 15 mLLiquid, toxic, irritant
Dichloromethane (DCM)75-09-284.93 g/mol 10 mLLiquid, volatile, suspected carcinogen
Saturated Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol ~50 mLAqueous solution, irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededSolid, hygroscopic
Deionized Water7732-18-518.02 g/mol As neededLiquid
Crushed IceN/AN/A~100 gSolid
Equipment
  • 100 mL two-neck round-bottom flask

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Glassware for extraction and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) start->reagent_prep substrate_add Add 3-Phenylindole Solution at 0-5°C reagent_prep->substrate_add reaction Stir at Room Temp (Monitor by TLC) substrate_add->reaction workup Quench on Ice & Neutralize with Na₂CO₃ reaction->workup isolation Filter Precipitate workup->isolation purification Purify by Recrystallization or Chromatography isolation->purification product 3-Phenyl-1H-indole-2-carbaldehyde purification->product

Sources

Application Notes and Protocols: Knoevenagel Condensation Reactions of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 3-Phenyl-1H-indole-2-carbaldehyde as the aldehydic substrate. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions like the Knoevenagel condensation opens avenues for the synthesis of novel bioactive molecules.[1][2] This document details the underlying mechanistic principles, offers field-proven experimental protocols for the synthesis of diverse derivatives, and discusses the potential applications of the resulting α,β-unsaturated indole compounds in drug discovery and materials science. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of the Indole Scaffold and the Knoevenagel Condensation

The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The C-2 and C-3 positions of the indole ring are particularly amenable to functionalization, making them key handles for molecular diversification. 3-Phenyl-1H-indole-2-carbaldehyde is a versatile starting material, combining the indole core with a reactive aldehyde group, poised for further chemical elaboration.

The Knoevenagel condensation is a classic yet powerful reaction in organic synthesis, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5] This reaction is prized for its efficiency in forming α,β-unsaturated systems, which are valuable intermediates and pharmacophores in their own right.[4] The choice of catalyst, typically a weak base, is crucial to avoid self-condensation of the aldehyde.[5] This guide will explore the application of this reaction to 3-Phenyl-1H-indole-2-carbaldehyde, a substrate of significant interest for generating novel molecular entities.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-Phenyl-1H-indole-2-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

The use of a weak base is a critical parameter. Strong bases could lead to undesired side reactions, such as the Cannizzaro reaction or self-condensation of the aldehyde, if applicable. The phenyl substituent at the C-3 position of the indole ring may exert electronic and steric effects on the reactivity of the C-2 carbaldehyde, which should be considered during optimization of reaction conditions.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] ↔ [Z-C(O⁻)=CH-Z'] Active Methylene->Enolate Base Base B: Protonated Base BH⁺ Aldehyde 3-Phenyl-1H-indole-2-carbaldehyde Enolate->Aldehyde Intermediate Aldol Adduct Aldehyde->Intermediate Enolate Final Product α,β-Unsaturated Product Intermediate->Final Product - H₂O Enolate_ref Enolate Water H₂O Intermediate_ref Aldol Adduct

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as robust starting points for the Knoevenagel condensation of 3-Phenyl-1H-indole-2-carbaldehyde with common active methylene compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Synthesis of the Starting Material: 3-Phenyl-1H-indole-2-carbaldehyde

A common method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding indole. For 3-phenyl-1H-indole, the formylation is expected to occur at the C-2 position.

Materials:

  • 3-Phenyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF (3 eq.) in DCM to 0 °C.

  • Slowly add POCl₃ (1.2 eq.) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-phenyl-1H-indole (1 eq.) in DCM to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Phenyl-1H-indole-2-carbaldehyde.

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-((3-phenyl-1H-indol-2-yl)methylene)malononitrile, a precursor to compounds with potential anticancer and antimicrobial activities.

Materials:

  • 3-Phenyl-1H-indole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Protocol:

  • In a 50 mL round-bottom flask, dissolve 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with deionized water to remove any residual catalyst and unreacted starting materials.

  • Dry the purified product under vacuum to yield 2-((3-phenyl-1H-indol-2-yl)methylene)malononitrile.

Protocol 2: Reaction with Barbituric Acid

This protocol details the synthesis of 5-((3-phenyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a member of the barbiturate family of compounds known for a wide range of biological activities.[7]

Materials:

  • 3-Phenyl-1H-indole-2-carbaldehyde

  • Barbituric acid

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Protocol:

  • To a solution of 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq.) in ethanol (20 mL) in a round-bottom flask, add barbituric acid (1.0 eq.) and a catalytic amount of ammonium acetate (0.2 eq.).

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with water to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Table 1: Summary of Reaction Conditions and Expected Products

EntryActive Methylene CompoundCatalystSolventReaction Time (h)Expected Product
1MalononitrilePiperidineEthanol2-42-((3-phenyl-1H-indol-2-yl)methylene)malononitrile
2Barbituric AcidAmmonium AcetateEthanol4-65-((3-phenyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
3Ethyl CyanoacetatePiperidineEthanol3-5Ethyl 2-cyano-3-(3-phenyl-1H-indol-2-yl)acrylate
4Thiobarbituric AcidAmmonium AcetateEthanol4-65-((3-phenyl-1H-indol-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the aldehydic proton signal (around 10 ppm) from the starting material and the appearance of a new vinylic proton signal. Aromatic and indole protons should be in the expected regions.

  • ¹³C NMR: The carbon NMR spectrum will confirm the formation of the new C=C bond and the presence of other key functional groups.

  • IR Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) or carbonyl (C=O) groups in the products, and the disappearance of the aldehyde C=O stretch from the starting material.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Experimental Workflow Visualization

Knoevenagel_Workflow cluster_synthesis Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde cluster_condensation Knoevenagel Condensation cluster_analysis Characterization start 3-Phenyl-1H-indole reaction_formylation Vilsmeier-Haack Formylation start->reaction_formylation reagent_prep Vilsmeier Reagent (POCl₃ + DMF) reagent_prep->reaction_formylation workup_formylation Quenching & Extraction reaction_formylation->workup_formylation purification_formylation Column Chromatography workup_formylation->purification_formylation product_aldehyde 3-Phenyl-1H-indole-2-carbaldehyde purification_formylation->product_aldehyde reaction_condensation Condensation Reaction (Reflux) product_aldehyde->reaction_condensation active_methylene Active Methylene Compound active_methylene->reaction_condensation catalyst Base Catalyst catalyst->reaction_condensation workup_condensation Cooling & Filtration reaction_condensation->workup_condensation purification_condensation Washing & Drying workup_condensation->purification_condensation final_product α,β-Unsaturated Indole Derivative purification_condensation->final_product nmr ¹H & ¹³C NMR final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Figure 2: Experimental workflow for the synthesis and characterization.

Applications in Drug Development and Materials Science

The α,β-unsaturated indole derivatives synthesized through these protocols are of significant interest to the pharmaceutical industry. The presence of the Michael acceptor system, coupled with the inherent biological activity of the indole nucleus, makes these compounds promising candidates for targeting various biological pathways. For instance, indole-based chalcones and other α,β-unsaturated ketones have demonstrated potent anticancer and anti-inflammatory activities.[1]

Furthermore, the extended π-conjugation in these molecules can impart interesting photophysical properties, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

The Knoevenagel condensation of 3-Phenyl-1H-indole-2-carbaldehyde offers a versatile and efficient strategy for the synthesis of a diverse library of functionalized indole derivatives. The protocols outlined in this guide are robust and can be adapted to a range of active methylene compounds. The resulting products are valuable scaffolds for the development of new therapeutic agents and advanced materials. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this powerful reaction to advance their scientific endeavors.

References

  • Karthikeyan, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Nelson, J. et al. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
  • Gruttadauria, M. et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (n.d.).
  • Patil, D. R. et al. (n.d.).
  • (2024).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
  • (2016).
  • (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Sigma-Aldrich. (n.d.).
  • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis.
  • (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • (2018).
  • (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
  • (2021).
  • (2021).
  • BenchChem. (2025).
  • (2024).
  • (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • (n.d.). RSC Advances. SciSpace.
  • (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.
  • (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • (n.d.).
  • (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen.
  • (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC.
  • (n.d.). Scheme 1 Synthesis of indole barbiturates.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

[1]

Case ID: IND-2-CHO-SYNTH Status: Active Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Strategy Selector

User Query: "I need to synthesize 3-Phenyl-1H-indole-2-carbaldehyde with high yield. My current yields are low or the reaction is messy."

Specialist Analysis: The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde presents a specific regioselectivity challenge. Unlike standard indoles which readily formylate at the electron-rich C3 position, your target has a phenyl group at C3.[1] This blocks the natural electrophilic attack, forcing chemistry to the less reactive C2 position.

Select your Starting Material to view the correct protocol:

StrategySelectorStartStart: Select PrecursorMatA3-Phenylindole(H at C2, Ph at C3)Start->MatAMatB2-Methyl-3-phenylindole(Me at C2, Ph at C3)Start->MatBMethodAMethod A: Directed Lithiation(Highest Yield / High Complexity)MatA->MethodA Preferred RouteMethodCMethod C: Vilsmeier-Haack(NOT RECOMMENDED for C2)MatA->MethodC Low Success RateMethodBMethod B: SeO2 Oxidation(Moderate Yield / Scalable)MatB->MethodB Standard Route

Figure 1: Decision matrix for selecting the synthetic route based on available starting material.

Protocol A: The "Nuclear Option" (Directed Lithiation)

Best for: High yields, precise regiocontrol.[1] Precursor: 3-Phenylindole Mechanism: C2-proton acidity enhancement via N-protection ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


The Workflow

Direct lithiation of unprotected indole is difficult due to the N-H proton. You must protect the nitrogen with a group that directs lithiation to the C2 position (Directed Ortho Metalation - DoM).

Recommended Protecting Group: Phenylsulfonyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step-by-Step Protocol
Phase 1: N-Protection
  • Dissolve: 3-Phenylindole (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonate: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Wait for

    
     evolution to cease (approx. 30 min).
    
  • Protect: Add Benzenesulfonyl chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.1 eq) dropwise.
    
  • React: Warm to RT and stir for 2-4 hours. Monitor TLC (Hexane/EtOAc 8:2) until starting material disappears.[2]

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    . Recrystallize if necessary.[2][3]
    
Phase 2: C2-Lithiation & Formylation [1]
  • Setup: Flame-dry a 2-neck flask. Maintain strict

    
     or Ar atmosphere.
    
  • Cool: Dissolve N-protected indole in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Crucial: Temperature control prevents benzenesulfonyl cleavage.[1]

  • Lithiate: Add n-Butyllithium (n-BuLi, 1.2 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Checkpoint: Stir at -78°C for 1 hour. The solution usually turns a deep yellow/orange, indicating the C2-lithio species.

  • Quench (Formylate): Add anhydrous DMF (3.0 eq) dropwise.

  • Warm: Allow the mixture to warm to RT slowly over 2 hours.

  • Hydrolysis: Add 2M HCl (aq) to quench and hydrolyze the hemiaminal intermediate. Stir vigorously for 30 mins.

Phase 3: Deprotection (Optional but likely desired)

Note: Many users keep the sulfonyl group for subsequent steps, but if you need the free indole:

  • Reflux the product in EtOH/10% NaOH or use TBAF/THF at reflux for milder conditions.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Yield after Lithiation Wet THF or AtmosphereUse freshly distilled THF (Na/Benzophenone) and check inert gas lines.[1] Moisture kills n-BuLi instantly.
Cleavage of Protecting Group Temperature too highEnsure n-BuLi addition happens strictly at -78°C. If -78°C fails, try LDA (less nucleophilic) at -78°C.
Starting Material Recovery Incomplete LithiationIncrease lithiation time to 2 hours at -78°C. Ensure n-BuLi titer is accurate.

Protocol B: The Oxidative Route

Best for: Scalability, avoiding cryogenic conditions.[1] Precursor: 2-Methyl-3-phenylindole Mechanism: Riley Oxidation using Selenium Dioxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

4
The Workflow

This method oxidizes the activated methyl group at C2 directly to an aldehyde.

Step-by-Step Protocol
  • Solvent System: Use 1,4-Dioxane : Water (20:1) .[1] The small amount of water is critical to prevent polymer formation.

  • Stoichiometry: Dissolve 2-Methyl-3-phenylindole (1.0 eq) and

    
      (1.2 - 1.5 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 4-8 hours.
    
    • Visual Cue: The precipitation of black selenium metal (

      
      ) indicates the reaction is progressing.
      
  • Filtration: Filter the hot solution through a Celite pad to remove black selenium.

  • Workup: Evaporate dioxane. The residue is often crude aldehyde. Dissolve in

    
    , wash with 
    
    
    (to remove traces of selenious acid).
Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Over-oxidation (Acid formation) Too much ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or too long reflux
Reduce

to 1.1 eq. Monitor TLC every 30 mins. Stop reaction immediately upon SM consumption.
Product contaminated with Red/Black solid Colloidal SeleniumFilter through a double pad of Celite/Activated Charcoal.
Low Conversion Anhydrous conditionsEnsure the 5% water is present.[5]

oxidation requires water to hydrolyze the intermediate selenite ester.

Stability & Purification Support

Q: My product decomposes on the silica column. Why? A: Indole-2-carbaldehydes can be acid-sensitive.[1] Silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample.[1] This neutralizes the acid sites. Use a mobile phase of Hexane/EtOAc.

Q: The aldehyde turns brown upon storage. A: Aldehydes are prone to auto-oxidation to carboxylic acids (3-phenylindole-2-carboxylic acid).[1]

  • Fix: Store under Argon/Nitrogen at -20°C. If solid, it is more stable than in solution.[1]

Why NOT Vilsmeier-Haack? (Technical Note)

Users often ask why they cannot simply use

  • Electronic Mismatch: The Vilsmeier reagent is an electrophile.[2] It targets the most electron-rich position. In indole, C3 is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     times more reactive than C2.
    
  • Steric Blockade: With a phenyl group at C3, the C2 position is sterically crowded.

  • Result: Forcing the reaction (high heat) leads to polymerization (tars) rather than clean C2 formylation. Method A (Lithiation) bypasses this by using a strong base to deprotonate C2, making it a nucleophile, rather than relying on the weak inherent nucleophilicity of the indole ring.[1]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction (Review).[6][7] Comprehensive Organic Synthesis. (Context: Explains the limitation of Vilsmeier on sterically hindered substrates).

  • Gribble, G. W. (2000).[1] Lithiation of Indoles. In Heterocyclic Scaffolds II. Springer.[2][5] (Context: Authoritative source on N-protection and C2-lithiation strategies).

  • Pineda, L. W., et al. (2022).[1][8] 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[1][8] IUCrData.[8] (Context: Crystal structure and synthesis confirmation of the sulfonyl-protected intermediate).

  • Riley, H. L., et al. (1932).[1][9] Selenium Dioxide Oxidation.[2][4][9][10] Journal of the Chemical Society. (Context: Foundational mechanism for methyl-to-aldehyde oxidation).

  • Organic Syntheses. (1959). Indole-3-aldehyde.[1][3][5][6][7][11] Org.[2][3][5][6][9][10] Synth. 1959, 39,[1] 30. (Context: Contrast with C3 formylation ease).

Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

[1]

Case ID: IND-CHO-002 Status: Active Support Tier: Senior Application Scientist[1]

Welcome to the technical support hub for indole functionalization. This guide addresses the specific challenges in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde . Due to the C3 position being blocked by the phenyl group, the standard reactivity patterns of indole are altered, forcing electrophilic substitution to the C2 position. This redirection introduces unique steric and electronic challenges that often lead to specific side reactions.

Module 1: The Vilsmeier-Haack Route (Primary Workflow)

The Vilsmeier-Haack reaction (POCl₃/DMF) is the industry standard for this transformation.[1] However, users frequently encounter issues with regioselectivity (N- vs. C-formylation) and hydrolysis failures.[1]

Reaction Pathway & Failure Points

The following diagram illustrates the kinetic vs. thermodynamic control points where side reactions occur.

VilsmeierPathwayStartReagents:3-Phenylindole + POCl3/DMFVRVilsmeier Reagent(Chloroiminium Ion)Start->VRN_AttackKinetic Product:N-Formyl IndoleVR->N_Attack Fast (<0°C)C_AttackThermodynamic Product:C2-Iminium SaltVR->C_Attack Slow (Steric hindrance at C2)RearrangeThermal Rearrangement(>60°C)N_Attack->Rearrange HeatingRearrange->C_AttackHydrolysisHydrolysis Step(Critical Failure Point)C_Attack->HydrolysisHydrolysis->C_Attack Incomplete (Stable Salt)TargetTarget:3-Phenyl-1H-indole-2-carbaldehydeHydrolysis->Target Successful Base HydrolysisSide_AcidSide Product:Indole-2-carboxylic acid(Over-oxidation)Target->Side_Acid Air Oxidation

Figure 1: Decision tree showing the kinetic trap (N-formylation) and the thermodynamic target (C2-formylation).

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
NMR shows aldehyde proton at ~9.5 ppm but no NH signal. N-Formylation Reaction temperature was too low or time too short. The kinetic N-attack occurred, but the thermodynamic C-migration did not.[1]Resubmit to Heat: Dissolve the crude N-formyl product in DMF/POCl₃ and heat to 70–80°C for 2–4 hours to force rearrangement to C2.
Product is a sticky, dark red oil that is water-soluble. Incomplete Hydrolysis The C2-iminium intermediate is highly stabilized by the indole nitrogen lone pair and resists mild hydrolysis.Aggressive Hydrolysis: Treat the crude oil with 20% aqueous NaOH or NaOAc at reflux for 1 hour.[1] Simple water washing is insufficient.[1]
Low yield; recovery of starting material. Steric Hindrance The C3-phenyl group sterically crowds the C2 position, slowing the electrophilic attack.Increase Stoichiometry: Use 1.5–2.0 equivalents of the pre-formed Vilsmeier reagent. Ensure the reagent is formed before adding the indole.
Formation of carboxylic acid (COOH signal ~11-13 ppm). Auto-oxidation Indole-2-carbaldehydes are electron-rich and prone to air oxidation, especially in solution.[1]Inert Atmosphere: Store the solid under Argon/Nitrogen at -20°C. Avoid leaving in solution (e.g., CDCl₃) for prolonged periods.[1]
Expert Insight: The "Stable Salt" Trap

Unlike simple arenes, the iminium salt of a 2-formyl indole is exceptionally stable due to resonance contribution from the indole nitrogen (forming a pseudo-cyanine dye structure).

  • The Trap: Users often pour the reaction mixture into ice water, see a precipitate, and filter. If the pH is not raised significantly (> pH 10) and heated, you may isolate the iminium salt rather than the aldehyde.

  • Verification: The salt will be water-soluble and show a characteristic bright color (often red/orange) compared to the pale yellow aldehyde.[1]

Module 2: The Suzuki Coupling Route (Alternative)

If the Vilsmeier route fails due to sensitivity of other functional groups, the cross-coupling of 3-bromo-1H-indole-2-carbaldehyde with phenylboronic acid is the alternative.[1]

Common Side Reactions[1]

1. Protodeboronation (Loss of Phenyl Group)

  • Observation: Isolation of the starting material (halo-indole) or unsubstituted benzene.[1]

  • Mechanism: Under basic aqueous conditions, the boronic acid can hydrolyze and lose the boron moiety before transmetallation occurs.

  • Fix: Use anhydrous conditions with a base like CsF or K₃PO₄ in dioxane/toluene, rather than aqueous carbonate systems.

2. Homocoupling (Biphenyl Formation) [1]

  • Observation: Presence of biphenyl in the crude mixture (often visible by TLC as a non-polar spot).[1]

  • Mechanism: Oxidative coupling of two phenylboronic acid molecules, often catalyzed by excess oxygen.[1]

  • Fix: Degas all solvents thoroughly (freeze-pump-thaw or vigorous sparging with Argon) before adding the catalyst.[1]

Module 3: Protocol Recommendations

Gold Standard Vilsmeier Protocol

To minimize side reactions, follow this optimized sequence:

  • Reagent Formation: Cool DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir 30 min to form the white Vilsmeier salt.

  • Addition: Dissolve 3-phenylindole in minimal DMF. Add dropwise to the reagent at 0°C.[1]

  • Thermodynamic Drive: Allow to warm to RT, then heat to 70°C for 3 hours. This step is crucial to reverse N-formylation.[1]

  • Hydrolysis: Pour onto ice. Add 5M NaOH until pH > 11.[1] Heat the aqueous slurry to 60°C for 30 mins to ensure the iminium salt is fully hydrolyzed.

  • Workup: Cool, filter the precipitate, and wash with copious water.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications

    • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...[1]

    • Source: Growing Science[2]

    • URL:[Link][1][3][4]

  • Indole Formylation Regioselectivity

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions[1]

    • Source: Egyptian Journal of Chemistry (via ResearchG
    • URL:[Link]

  • Suzuki Coupling Side Reactions

    • Title: What are the byproducts in a Suzuki reaction?
    • Source: Chemistry Stack Exchange
    • URL:[Link]

  • Imine/Iminium Hydrolysis

    • Title: Hydrolysis of imines to give ketones (or aldehydes)[5]

    • Source: Master Organic Chemistry[1]

    • URL:[Link]

Technical Support Center: Indole Synthesis & Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimer Formation in Indole-3-Carbaldehyde Synthesis

Ticket ID: VILS-IND-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Indole Synthesis Support Hub

You are likely experiencing yield loss or purification difficulties due to the formation of 3,3'-bis(indolyl)methane (BIM) derivatives. This is the most common failure mode in the Vilsmeier-Haack formylation of indoles.

This guide treats your synthesis as a system of competing kinetics. To stop the dimer, you must understand exactly when and why it forms.

Module 1: The Mechanistic Root Cause

The Core Problem: The dimerization is an acid-catalyzed electrophilic substitution (Friedel-Crafts type). It occurs when Product (Aldehyde) and Starting Material (Indole) coexist in an Acidic Environment .

  • The "Happy" Path: Indole reacts with the Vilsmeier reagent to form an Iminium Salt . This salt is stable and not nucleophilic at the C3 position. It protects the indole ring until hydrolysis.

  • The "Sad" Path (Dimerization): If free indole remains when you add water (hydrolysis), the newly formed aldehyde reacts with the free indole, catalyzed by the acid generated during quench.

Reaction Pathway Analysis

VilsmeierMechanism Indole Indole (SM) (Nucleophilic) Iminium Iminium Salt (Protected Intermediate) Indole->Iminium + VR (Complete Conversion Required) Dimer Bis(indolyl)methane (DIMER IMPURITY) Indole->Dimer Excess Indole attacks Aldehyde VR Vilsmeier Reagent (Electrophilic) Hydrolysis Acidic Hydrolysis (Water Addition) Iminium->Hydrolysis Aldehyde Indole-3-Carbaldehyde (Target Product) Hydrolysis->Aldehyde Release CHO Aldehyde->Dimer Acid Catalysis

Figure 1: The Critical Bifurcation. Dimerization is a secondary reaction dependent on the simultaneous presence of SM and Product in acid.

Module 2: Critical Process Parameters (CPP)

To prevent dimerization, you must ensure 100% conversion of Indole to Iminium Salt before any water is introduced.

ParameterCritical ValueThe "Why" (Causality)
Stoichiometry 1.2 – 1.5 equiv POCl₃You must use excess Vilsmeier reagent. If POCl₃ is limiting (<1.0 equiv), unreacted indole remains. Upon hydrolysis, this free indole attacks the aldehyde to form the dimer [1].
Temperature (Addition) 0°C to 5°C The formation of the Vilsmeier reagent (DMF+POCl₃) is exothermic. High temps can degrade the reagent, altering the effective stoichiometry and leaving unreacted indole [2].
Quenching pH pH > 9 (Rapid) The dimer forms in acid. Slow quenching or acidic workup promotes condensation. You must neutralize the mixture rapidly with NaOH or NaOAc to stop the Friedel-Crafts activity [3].
Order of Addition Reagent First Pre-form the Vilsmeier reagent (DMF + POCl₃) then add Indole. Adding POCl₃ to Indole can cause local hot-spots and incomplete mixing, leading to "pockets" of free indole.

Module 3: Troubleshooting Guide (FAQs)

Q1: My crude product is a deep pink/red solid, but the aldehyde should be off-white/yellow. What happened?

Diagnosis: This is the classic "Urorosein" reaction. The red color indicates the presence of bis(indolyl)methane salts formed in acid. Fix:

  • Check your stoichiometry. Did you account for POCl₃ purity? Old POCl₃ hydrolyzes, lowering the effective concentration.

  • Rescue: Recrystallize from hot ethanol. The dimer is often much less soluble or has different solubility distinct from the aldehyde [4].

Q2: I see a spot on TLC just above my product that smears.

Diagnosis: Likely the dimer (BIM) or oligomers. Validation: Treat a small aliquot of the reaction mixture with strong acid. If the spot turns intensely red/purple, it is an indole-condensation byproduct. prevention: Increase the POCl₃ equivalents to 1.3x in the next run. Ensure the reaction runs long enough (monitor by TLC) to consume all indole before adding water.

Q3: Can I just add water to quench?

Direct Answer: No. Reasoning: Adding water creates a hot, highly acidic solution (HCl generation). This is the perfect condition for dimerization. Protocol: Pour the reaction mixture into a cold solution of Sodium Acetate or Sodium Hydroxide. This buffers the acid immediately upon hydrolysis.

Module 4: Validated Protocol (The "Gold Standard")

This protocol is designed to maximize the "Protection by Conversion" mechanism.

Reagents:

  • Indole (1.0 equiv)

  • POCl₃ (1.3 equiv) — Freshly distilled recommended

  • DMF (5.0 - 10.0 equiv) — Solvent and Reagent

Step-by-Step Workflow:

  • Reagent Formation (The "Cold" Step):

    • Place DMF in a dry flask under inert atmosphere (N₂/Ar).

    • Cool to 0°C .

    • Add POCl₃ dropwise over 20-30 minutes. Do not let temp rise above 10°C.

    • Observation: A white/yellow precipitate (chloroiminium salt) may form. This is good.

  • Substrate Addition:

    • Dissolve Indole in a minimum amount of DMF.[1]

    • Add the Indole solution dropwise to the Vilsmeier reagent at 0°C .

    • Why: Slow addition prevents exotherms that could decompose the sensitive intermediate.

  • Conversion Phase:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 1–2 hours.

    • Heat: If conversion is slow (TLC check), heat to 35–40°C. Avoid boiling temperatures unless necessary for substituted indoles.

    • Checkpoint: Do NOT proceed until TLC shows 0% Indole . If Indole remains, add more pre-formed Vilsmeier reagent.

  • The "Safe" Quench:

    • Prepare a mixture of Ice + NaOH (20%) or Ice + Sodium Acetate (saturated) in a large beaker.

    • Pour the reaction mixture slowly into the basic ice slurry with vigorous stirring.

    • Result: The product should precipitate as a solid. The basic pH prevents dimer formation.

  • Isolation:

    • Filter the solid.[2] Wash copiously with water to remove DMF and salts.

    • Recrystallize from Ethanol or DMF/Water if purification is needed.

References
  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][3][4][5] Organic Syntheses, 39, 30.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Conditions.

  • Su, W., et al. (2025). Green Synthesis of Bis(indolyl)methanes. (Cited to illustrate the mechanism of the side-reaction: Acid + Indole + Aldehyde).

  • BenchChem Protocols. Vilsmeier-Haack Formylation of Indoles: Quantitative Data Summary.

Sources

Regioselectivity issues in the synthesis of substituted indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-002 Status: Open Subject: Troubleshooting Regioselectivity in C2-Formylation of Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of indole-2-carbaldehydes presents a classic "nucleophilic conundrum." The indole ring is inherently nucleophilic at C3 (highest HOMO coefficient), making electrophilic aromatic substitution (EAS) methods like Vilsmeier-Haack naturally selective for C3.[1] Accessing the C2 position requires reversing this selectivity (blocking C3) or utilizing kinetic control (C2-lithiation) or oxidative functionalization.[1]

This guide provides validated workflows to bypass C3-selectivity, focusing on Lithiation-Formylation , Oxidative Functionalization , and Lewis Acid-Catalyzed Insertion .[1]

Decision Matrix: Method Selection

Before proceeding, select the workflow based on your substrate's current substitution pattern.[1][2]

MethodSelection Start Start: Substrate Analysis IsC3Blocked Is the C3 position blocked? Start->IsC3Blocked VH_Route Method A: Vilsmeier-Haack (Standard EAS) IsC3Blocked->VH_Route Yes IsNProtected Is Nitrogen protected? IsC3Blocked->IsNProtected No Has2Methyl Is there a Methyl group at C2? IsNProtected->Has2Methyl Yes/No Riley Method C: Riley Oxidation (SeO2) Has2Methyl->Riley Yes (2-Me) Lithiation Method B: C2-Lithiation (Kinetic Control) Has2Methyl->Lithiation No (2-H)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate substitution.[1]

Module 1: Lithiation-Formylation (The Gold Standard)

Mechanism: Kinetic Deprotonation (CIPE - Complex Induced Proximity Effect) Applicability: Indoles with C2-H and C3-H (requires N-protection).[1]

This method relies on the acidity of the C2-proton (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) relative to the benzene ring protons. However, the N-H proton (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

) must be masked.[1]
Critical Protocol: N-Boc Directed Lithiation

The tert-butoxycarbonyl (Boc) group is superior to methyl or benzyl because the carbonyl oxygen coordinates with lithium, directing the base to the C2 position (CIPE).[2]

Step-by-Step Workflow:

  • Protection: Dissolve indole in THF. Add DMAP (0.1 eq) and ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (1.2 eq).[1] Stir at RT until conversion is complete.
    
  • Lithiation:

    • Cool N-Boc-indole (1.0 eq) in anhydrous THF to -78 °C (Dry ice/Acetone).

    • Add

      
      -BuLi  (1.1 eq) dropwise.[1] Note: 
      
      
      
      -BuLi can be used but
      
      
      -BuLi is cleaner for C2 removal.
    • Wait Time: Stir for exactly 45–60 minutes at -78 °C.

  • Formylation:

    • Add anhydrous DMF (3.0 eq) rapidly in one portion.

    • Allow to warm to 0 °C over 2 hours.

  • Quench: Pour into saturated

    
     solution.
    
Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Low Yield / SM Recovery Wet THF or insufficient deprotonation time.Distill THF over Na/Benzophenone.[1][2] Ensure -78 °C is maintained for full 60 min.
C3-Formylation Observed Protecting group failure or "Dance of Lithiums."Switch to N-Boc . If using N-Me, C2-Li can isomerize to the thermodynamically stable C3-Li if warmed too fast.[1] Keep at -78 °C until quench.
Deprotection during reaction Nucleophilic attack on Boc.Avoid using excess base.[1][2] Ensure

-BuLi titration is accurate.

Module 2: Oxidative Functionalization (Riley Oxidation)

Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement.[1] Applicability: Substrates starting as 2-methylindoles .[1]

If you cannot lithiate (e.g., sensitive functional groups on the benzene ring), oxidizing a 2-methyl precursor is the most robust alternative.[1]

Protocol: SeO₂ Oxidation
  • Setup: Dissolve 2-methylindole derivative in 1,4-dioxane/water (20:1) .

  • Reagent: Add ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
      (1.2 eq).[1]
    
  • Condition: Reflux (100–110 °C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove red Selenium metal.[1][2]

Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Over-oxidation to Acid Prolonged reflux or excess oxidant.Monitor TLC every 30 mins. Stop immediately upon aldehyde formation.[1][2]
Red Selenium in Product Inefficient filtration.[1][2]Filter through a double pad of Celite/Silica while the solution is still hot .[2] Se precipitates as it cools.[1][2]
Incomplete Reaction Anhydrous solvent used.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

requires trace water to form the active selenious acid (

) species.[1][3] Ensure 5% water content.

Module 3: The "Modern" Route (Lewis Acid Catalysis)

Mechanism: Lewis-Acid Activation of Orthoesters.[1] Reference: J. Org.[1][2] Chem. methods utilizing ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


.[1]

For labs avoiding toxic selenium or pyrophoric lithium reagents, this method uses Boron Trifluoride to activate Trimethyl Orthoformate (TMOF).[1]

Protocol:

  • Dissolve Indole in DCM (0.1 M).[1][2]

  • Add TMOF (Trimethyl orthoformate) (1.5 eq).[1][2]

  • Cool to 0 °C.

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
      (1.5 eq) dropwise.[1]
    
  • Warm to RT. The intermediate acetal will form.[1][2]

  • Hydrolysis: Add 1M HCl to convert the acetal to the aldehyde.

Note: This method generally favors C3. However , if C3 is blocked (e.g., by a methyl or bromo group), this is the mildest method to install a C2-formyl group without lithiation.[1]

Mechanistic Visualization: Why Vilsmeier Fails for C2

The Vilsmeier-Haack reaction is driven by electron density.[1][2] The diagram below illustrates the orbital coefficients that dictate the natural selectivity for C3 over C2.[2]

VilsmeierSelectivity cluster_pathways Competing Pathways Indole Indole Substrate VH_Reagent Chloroiminium Ion (Electrophile) Indole->VH_Reagent C3_Attack C3 Attack (Kinetic) Maintains Benzenoid Aromaticity VH_Reagent->C3_Attack Favored (HOMO coeff) C2_Attack C2 Attack Disrupts Benzenoid Aromaticity VH_Reagent->C2_Attack Disfavored Intermediate Iminium Intermediate C3_Attack->Intermediate Product Indole-3-Carbaldehyde Intermediate->Product Hydrolysis

Figure 2: Mechanistic pathway showing the kinetic preference for C3 attack during electrophilic aromatic substitution.

References

  • Lithiation & CIPE: Beak, P., & Snieckus, V.[1] (1982).[1][2] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research.

  • Riley Oxidation (SeO2): Trkovnik, M., et al.[1][3][4] (1987).[1][2] Selenium dioxide oxidation of 2-methylindole derivatives. Journal of Heterocyclic Chemistry. [1]

  • BF3-Catalyzed Formylation: Rieche, A., Gross, H., & Höft, E.[1] (1960).[1][2] Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. (Foundational text for acid-catalyzed formylation).

  • Modern C2-Formylation Review: Bandini, M., & Eichholzer, A.[1] (2009).[1][2] Catalytic Functionalization of Indoles in C2-Position.[5][6][7][8] Angewandte Chemie International Edition. [1]

Sources

Technical Support Center: Scalable Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 3-phenyl-1H-indole-2-carbaldehyde presents a specific regiochemical challenge: the highly reactive C3 position of the indole is blocked by a phenyl group. Consequently, standard electrophilic formylation must be forced to the C2 position.

We recommend two primary routes for scale-up, depending on your starting material availability and safety constraints.

FeatureRoute A: Vilsmeier-Haack (Recommended) Route B: Riley Oxidation
Starting Material 3-Phenyl-1H-indole2-Methyl-3-phenyl-1H-indole
Reagents

, DMF

, Dioxane/

Atom Economy HighModerate (Selenium waste)
Key Risk Exotherm,

handling
Selenium toxicity, Over-oxidation
Typical Yield 75-85%60-70%
Scalability Excellent (Liquid handling)Good (Filtration required)

Detailed Protocols

Protocol A: Vilsmeier-Haack Formylation (Direct C2-Formylation)

Best for: Clean conversion of 3-phenylindole.

Theory: While C3 is the kinetic site for electrophilic aromatic substitution in indoles, the presence of the 3-phenyl group sterically and electronically redirects the Vilsmeier complex (chloroiminium ion) to the C2 position.

Reagents:

  • 3-Phenyl-1H-indole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)

Step-by-Step Workflow:

  • Reagent Formation (Critical): In a reactor cooled to 0–5°C, add anhydrous DMF. Slowly add

    
     dropwise under 
    
    
    
    . Caution: Highly Exothermic. Stir for 30 min to form the Vilsmeier reagent (white/yellow precipitate may form).
  • Addition: Dissolve 3-phenylindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0–10°C.

  • Reaction: Warm the mixture to 80–90°C . Unlike C3-formylation (which occurs at RT), C2-formylation requires thermal energy to overcome the higher activation barrier. Stir for 4–6 hours.

  • Quench & Hydrolysis: Cool to RT. Pour the mixture onto ice/water (ratio 1:5). Neutralize with 20%

    
     or Sodium Acetate to pH 8–9. Note: The iminium intermediate requires basic hydrolysis to release the aldehyde.
    
  • Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Selenium Dioxide Oxidation

Best for: Converting 2-methyl precursors (e.g., from Fischer Indole Synthesis).

Theory:


 selectively oxidizes activated methyl groups (benzylic/allylic) to aldehydes. The reaction proceeds via an ene-reaction followed by dehydration and hydrolysis.

Reagents:

  • 2-Methyl-3-phenyl-1H-indole (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.2 equiv)
    
  • 1,4-Dioxane (10 volumes)

  • Water (1 volume)

Step-by-Step Workflow:

  • Setup: Charge reactor with 2-methyl-3-phenylindole and 1,4-dioxane.

  • Oxidant Addition: Add

    
     and water.[1] Crucial: The presence of water (approx. 2-5%) prevents over-oxidation to the carboxylic acid and facilitates the hydrolysis of the intermediate selenite ester.
    
  • Reaction: Reflux (101°C) for 2–4 hours. Monitor by TLC/HPLC. The reaction mixture will turn black due to precipitated metallic Selenium (

    
    ).
    
  • Workup: Filter the hot solution through a Celite pad to remove metallic Selenium. Safety: Selenium residues are toxic.[2][3]

  • Isolation: Concentrate the filtrate. Precipitate by adding water. Recrystallize from Ethanol.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix and chemical flow for the Vilsmeier-Haack route, highlighting critical control points (CCPs).

SynthesisWorkflow Start Start: 3-Phenylindole Addition Addition of Indole (0-10°C) Start->Addition Vilsmeier Vilsmeier Reagent Prep (DMF + POCl3, 0°C) Vilsmeier->Addition Heating Heating Phase (80-90°C, 4-6h) *Critical for C2 Selectivity* Addition->Heating Slow Warm Heating->Heating Monitor TLC (Unreacted SM?) Intermediate Iminium Salt Intermediate Heating->Intermediate Electrophilic Subst. Quench Hydrolysis (pH 8-9) Release Aldehyde Intermediate->Quench Ice/Base Product Product: 3-Phenyl-1H-indole-2-carbaldehyde Quench->Product Precipitation

Caption: Workflow for Route A showing the critical thermal activation step required for C2-functionalization.

Troubleshooting Guide & FAQs

Common Issues in Vilsmeier-Haack (Route A)

Q: I am seeing a spot with a higher Rf than the product. What is it? A: This is likely N-formylated starting material (1-formyl-3-phenylindole).

  • Cause: Reaction temperature too low or insufficient Vilsmeier reagent.

  • Fix: Ensure the reaction temperature reaches 80-90°C. The N-formyl group is kinetically favored at low temps but is often reversible or converts to the C-formyl product thermodynamically at higher temps. Also, ensure rigorous hydrolysis (pH > 9) during workup to cleave any N-formyl groups.

Q: The reaction mixture solidified/clumped during


 addition. 
A:  The Vilsmeier complex is a salt and can precipitate.
  • Fix: Use more DMF (increase from 5 vol to 8-10 vol). Ensure efficient mechanical stirring (not just magnetic) for scales >10g.

Q: Yield is low (<50%). A: Check your quenching protocol. The iminium intermediate is stable. If you just add water without adjusting pH to basic (8-9), the hydrolysis to the aldehyde is slow and incomplete. You might be discarding the intermediate in the aqueous waste.

Common Issues in Oxidation (Route B)

Q: I have a persistent red/grey suspension in my product. A: This is colloidal Selenium.

  • Fix: Filter the hot reaction mixture through a tight pad of Celite and activated charcoal. If the product has already crystallized with Se trapped inside, dissolve in hot EtOAc, treat with charcoal, and filter again.

Q: I isolated the carboxylic acid instead of the aldehyde. A: Over-oxidation occurred.

  • Fix: Reduce reaction time. Ensure you are using 1,4-dioxane/water and not pure water or acidic media. Stop the reaction when ~5% starting material remains to avoid oxidizing the product.

References

  • Vilsmeier-Haack Reaction Mechanism & Selectivity

    • Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

    • Note: Establishes the preference for C2
  • Synthesis of 3-Substituted Indole-2-Carbaldehydes

    • Specific protocols for 3-phenylindole formylation are adapted from: Journal of Organic Chemistry, "Regioselective Formylation of Indoles". Link (General reference for Vilsmeier regioselectivity).

  • Selenium Dioxide Oxidation Protocols

    • Trachtenberg, E. N. (1971). Oxidation of Aldehydes and Ketones.
    • Organic Syntheses, Coll.[3][5] Vol. 6, p. 901 (1988). Oxidation of methyl groups on heterocycles. Link

  • Safety Data

    • PubChem Compound Summary for Selenium Dioxide. Link

    • PubChem Compound Summary for Phosphorus Oxychloride. Link

Sources

Temperature optimization for the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8). Unlike standard indole formylations that occur rapidly at the electron-rich C3 position, this synthesis requires forcing conditions to target the less reactive C2 position, which is sterically crowded by the C3-phenyl group.

The following technical framework focuses on Temperature Optimization using the Vilsmeier-Haack protocol, the most common industrial route, while offering a lithiation alternative for stubborn cases.

Part 1: The Thermodynamic Challenge

In 3-phenylindole, the preferred nucleophilic site (C3) is blocked. The Vilsmeier reagent (chloromethyleneiminium salt) must attack the C2 position.

  • Kinetic Barrier: C2 is significantly less nucleophilic than C3.

  • Steric Barrier: The phenyl ring at C3 creates steric hindrance, increasing the activation energy required for the electrophilic attack.

  • Implication: Standard Vilsmeier protocols (0°C

    
     RT) often result in recovered starting material. Controlled heating  is the critical variable for conversion.
    

Part 2: Optimized Vilsmeier-Haack Protocol

Reaction Phase & Temperature Profile

PhaseStep DescriptionTemp. RangeCritical Technical Note
I Reagent Formation 0°C to 5°C Exothermic. High temp here decomposes the chloroiminium salt (Vilsmeier Reagent) before it can react.
II Substrate Addition 0°C

RT
Add 3-phenylindole solution slowly. Stir at RT for 30-60 min to allow initial complexation.
III C2-Formylation 70°C to 90°C CRITICAL STEP. Energy required to overcome the activation barrier at C2. Monitor by TLC/HPLC.
IV Hydrolysis 0°C

RT
Quench with base (NaOAc or NaOH). Highly exothermic. Ice bath essential to prevent polymerization.
Step-by-Step Methodology
  • Reagent Preparation (Phase I):

    • Charge a dry flask with anhydrous DMF (5-10 equiv).

    • Cool to 0°C under inert atmosphere (

      
       or Ar).
      
    • Add

      
       (1.2 - 1.5 equiv) dropwise. Do not allow internal temp to exceed 10°C.
      
    • Stir at 0–5°C for 30 minutes until the salt precipitates (often a white/yellow slurry).

  • Substrate Addition (Phase II):

    • Dissolve 3-Phenylindole (1.0 equiv) in minimum DMF.

    • Add dropwise to the Vilsmeier reagent at 0°C .

    • Allow the mixture to warm to 25°C (Room Temp) and stir for 1 hour. Note: Conversion will be minimal at this stage.

  • Thermal Activation (Phase III):

    • Heat the reaction mixture to 80°C .

    • Maintain for 4–6 hours .

    • Checkpoint: Pull an aliquot at 3 hours. If starting material >10%, increase temp to 90°C but do not exceed 100°C (risk of tar formation).

  • Work-up (Phase IV):

    • Cool reaction mass to 0°C .

    • Pour onto crushed ice/water.

    • Neutralize with saturated

      
       or 
      
      
      
      (adjust to pH 9–10) to hydrolyze the iminium intermediate.
    • Precipitate is filtered or extracted with Ethyl Acetate.[1]

Part 3: Troubleshooting & FAQs

Q1: Why is my yield low (<40%) even after heating?

Diagnosis: Likely reagent decomposition or insufficient activation energy .

  • Root Cause A: If you heated the reaction during the

    
     addition, the Vilsmeier reagent decomposed. It must be formed cold.
    
  • Root Cause B: The C3-phenyl group twists out of plane, shielding C2.

  • Solution: Increase the

    
     equivalents to 2.0–3.0. Ensure Phase III temperature reaches at least 80°C . If Vilsmeier fails repeatedly, switch to the Lithiation Route  (see below).
    
Q2: I see a dark tar forming. What went wrong?

Diagnosis: Thermal runaway or polymerization .

  • Cause: Indoles are acid-sensitive. Prolonged heating at >100°C in the acidic Vilsmeier medium causes polymerization.

  • Solution: Cap the temperature at 90°C . Ensure efficient stirring. During work-up, ensure the neutralization is rapid and keeps the mixture cold; prolonged exposure to acidic aqueous conditions promotes tars.

Q3: Can I use this protocol for other 3-substituted indoles?

Answer: Yes. This "Thermal Vilsmeier" protocol is standard for 3-methylindole (skatole) and 3-phenylindole derivatives. The steric bulk of the substituent determines the required temperature (Methyl: ~60°C; Phenyl: ~80–90°C).

Q4: The Vilsmeier method is failing. Is there an alternative?

Answer: Yes. The Lithiation-Formylation route is kinetically superior for C2 substitution but requires strictly anhydrous conditions.

  • Protocol:

    • Protect Indole Nitrogen (optional but recommended, e.g., N-Boc, though 3-phenylindole can be dilithiated).

    • Treat with n-BuLi (2.2 equiv if N-H is free) in THF at -78°C .

    • Warm to 0°C to promote C2-lithiation (thermodynamic control).

    • Quench with anhydrous DMF (3.0 equiv).

    • Hydrolyze with dilute acid.

Part 4: Process Visualization

The following diagram illustrates the critical temperature checkpoints for the Vilsmeier-Haack pathway.

VilsmeierOptimization Start Start: 3-Phenylindole Addition Phase II: Substrate Addition Temp: 0°C -> 25°C Start->Addition Add slowly ReagentGen Phase I: Reagent Gen (DMF + POCl3) Temp: 0-5°C ReagentGen->Addition Active Electrophile Formed Heating Phase III: C2-Formylation (Thermal Activation) Temp: 80-90°C Addition->Heating Kinetic Barrier at C2 Heating->Heating Check TLC @ 3hr If SM > 10%, maintain Heat Intermediate C2-Iminium Intermediate Heating->Intermediate 4-6 Hours Hydrolysis Phase IV: Hydrolysis (Ice/Base Quench) Temp: <10°C Intermediate->Hydrolysis Exothermic Product Product: 3-Phenyl-1H-indole-2-carbaldehyde Hydrolysis->Product pH 9-10

Caption: Workflow for C2-formylation of 3-phenylindole, highlighting the critical heating phase required to overcome steric hindrance.

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions Title: Vilsmeier-Haack Reaction of Indole Derivatives.[1][2][3][4][5] Source: Organic Chemistry Portal.[6] URL:[Link][4]

  • Synthesis of Indole-3-carboxaldehyde (Comparative Conditions) Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[2] Source: Organic Syntheses 2024, 101, 21-33. URL:[Link] (Note: Highlights standard conditions; contrast with required heating for C2-substitution).

  • Formylation of Pyrazole Derivatives (High Temp Vilsmeier) Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[7] Source: Molbank 2023. URL:[Link] (Note: Validates the requirement of 70-80°C for Vilsmeier formylation on hindered/less reactive heterocyclic positions).

  • Lithiation Alternative for Formylation Title: Formylation via Lithiation and DMF Quench.[8] Source: Common Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Work-up and Troubleshooting for 3-Phenyl-1H-indole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible procedure.

Core Principles of the Vilsmeier-Haack Reaction Work-up

The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde is commonly achieved via the Vilsmeier-Haack reaction, where 3-phenyl-1H-indole is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the electron-rich indole ring.[1][3] The initial product is an iminium salt intermediate, which must be hydrolyzed during the work-up to yield the final aldehyde.[1]

A successful work-up is paramount to obtaining a high yield of pure product and hinges on two key stages:

  • Hydrolysis of the Iminium Salt Intermediate and Neutralization: The controlled quenching of the reaction mixture to hydrolyze the iminium salt and neutralize the acidic environment.

  • Purification: The isolation and purification of the desired aldehyde from unreacted starting materials, reaction byproducts, and residual reagents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution for each.

Q1: After quenching the reaction with a basic solution, my product has separated as a dark, intractable oil instead of a solid. How can I resolve this?

Probable Cause: The presence of impurities, such as unreacted starting materials or side-products, can act as a eutectic mixture, depressing the melting point of your product and causing it to "oil out." Incomplete hydrolysis of the iminium salt intermediate can also contribute to the formation of an oily residue.

Solution:

  • Ensure Complete Hydrolysis: Before extraction, stir the quenched reaction mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature. This ensures the complete conversion of the iminium salt to the aldehyde.

  • Solvent-Mediated Precipitation:

    • If the product has oiled out in the aqueous layer, attempt to extract the oil with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic extract with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain a crude oil.

    • Attempt to induce crystallization by dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. Seeding with a previously obtained crystal of the pure product can be beneficial. If a single solvent is ineffective, a binary solvent system (e.g., ethyl acetate/hexane, toluene/heptane) may be employed.

Q2: My final product yield is significantly lower than expected. What are the likely reasons, and how can I improve it?

Probable Cause: Low yields can stem from several factors, including incomplete reaction, degradation of the product during work-up, or inefficient extraction.

Solutions:

  • Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of the starting 3-phenyl-1H-indole.

  • Controlled Quenching: The hydrolysis of the Vilsmeier complex is exothermic. Quench the reaction mixture by slowly adding it to a cold (ice bath) solution of sodium carbonate or sodium hydroxide.[4] This prevents potential degradation of the product due to localized heat.

  • Efficient Extraction: 3-Phenyl-1H-indole-2-carbaldehyde has moderate polarity. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate for a laboratory-scale reaction).

  • pH Adjustment: After quenching, ensure the pH of the aqueous layer is sufficiently basic (pH 8-9) to ensure the product is in its neutral form, maximizing its partitioning into the organic layer during extraction.[4]

Q3: My purified product shows a persistent impurity that I cannot remove by recrystallization. What could this impurity be, and how can I remove it?

Probable Cause: A common impurity in the Vilsmeier-Haack formylation of indoles is the corresponding N-formyl derivative, which can have similar polarity to the desired product, making separation by recrystallization challenging. Another possibility is the presence of unreacted starting material if the reaction was incomplete.

Solutions:

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The separation can be monitored by TLC.

  • Optimized Recrystallization: Experiment with different recrystallization solvents or solvent pairs. A table of common recrystallization solvents is provided below for guidance.

Solvent/Solvent SystemSuitability for Indole-2-carbaldehydes
EthanolOften a good choice for initial purification.[5]
IsopropanolAn alternative to ethanol, sometimes offering better crystal formation.
Ethyl Acetate/HexaneA versatile binary system for compounds of intermediate polarity.
Toluene/HeptaneAnother effective binary system for aromatic compounds.

Frequently Asked Questions (FAQs)

Q: What is the purpose of using a saturated sodium carbonate solution for quenching the reaction?

A: The saturated sodium carbonate solution serves two primary purposes. First, it neutralizes the acidic byproducts of the Vilsmeier-Haack reaction, such as phosphoric acid derivatives. Second, it provides the basic conditions necessary for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Q: Can I use sodium hydroxide instead of sodium carbonate for the work-up?

A: Yes, a dilute solution of sodium hydroxide (e.g., 2M NaOH) can be used for neutralization and hydrolysis. However, care must be taken to control the temperature during addition as the neutralization reaction is more exothermic than with sodium carbonate.

Q: My final product is a pale yellow solid. Is this expected?

A: Yes, 3-Phenyl-1H-indole-2-carbaldehyde is typically reported as a pale yellow or off-white solid. The color can be influenced by the presence of minor impurities. A slightly yellow color is generally acceptable for many applications, but further purification by recrystallization or column chromatography can yield a purer, less colored product.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of 3-Phenyl-1H-indole-2-carbaldehyde should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): To assess the purity against the starting material and identify any byproducts.

Experimental Workflow and Protocols

Standard Work-up Procedure

This protocol outlines a robust method for the work-up and isolation of 3-Phenyl-1H-indole-2-carbaldehyde following a Vilsmeier-Haack reaction.

  • Reaction Quenching:

    • Prepare a stirred solution of saturated aqueous sodium carbonate in a beaker of appropriate size, cooled in an ice-water bath.

    • Slowly and carefully add the reaction mixture to the cold sodium carbonate solution with vigorous stirring. Caution: This process can be exothermic and may involve gas evolution.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal and Crude Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Phenyl-1H-indole-2-carbaldehyde.

Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol).

    • Heat the test tube gently to dissolve the solid.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure (Example with Ethanol):

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a short plug of celite.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cool the flask in an ice-water bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Visualizing the Work-up Workflow

The following diagram illustrates the key decision points and processes in the work-up and purification of 3-Phenyl-1H-indole-2-carbaldehyde.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Vilsmeier-Haack Reaction Mixture Quench Quench with Cold Saturated Na₂CO₃(aq) Reaction->Quench Stir Stir for 1-2h (Complete Hydrolysis) Quench->Stir Extract Extract with Ethyl Acetate Stir->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization (e.g., Ethanol) Crude->Recrystallize Column Column Chromatography (Silica, Hex/EtOAc) Crude->Column If recrystallization is ineffective Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Workflow for the work-up and purification of 3-Phenyl-1H-indole-2-carbaldehyde.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrolein. [Link]

  • Rasayn Academy. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

Sources

Validation & Comparative

Comparing the efficacy of 3-Phenyl-1H-indole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Phenyl-1H-indole-2-carbaldehyde derivatives , focusing on their synthesis, structure-activity relationships (SAR), and comparative biological efficacy.

Executive Summary: The Scaffold Advantage

The indole nucleus is a "privileged scaffold" in medicinal chemistry.[1] While 1H-indole-3-carbaldehyde is the most common intermediate, the 3-Phenyl-1H-indole-2-carbaldehyde isomer offers a distinct pharmacological profile. The presence of a bulky phenyl group at the C3 position and a reactive formyl group at the C2 position creates a unique steric and electronic environment.

This guide compares the efficacy of these derivatives, specifically focusing on their conversion into Schiff bases , thiosemicarbazones , and pyrimidine-linked hybrids , which exhibit potent antimicrobial, antioxidant, and anticancer activities.

Chemical Architecture & Synthesis

The synthesis of 3-phenyl-1H-indole-2-carbaldehyde derivatives typically follows a modular pathway. The core challenge is selectively introducing the aldehyde at the C2 position, as the C3 position is naturally more nucleophilic. However, when C3 is blocked by a phenyl group, electrophilic substitution (like Vilsmeier-Haack) is directed to C2.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the primary synthetic route: Fischer Indole Synthesis followed by C2-Formylation and subsequent derivatization.

SynthesisPathway Start Phenylhydrazine + Phenylacetone Indole 3-Phenyl-1H-indole (Intermediate) Start->Indole Fischer Cyclization (Polyphosphoric Acid) Aldehyde 3-Phenyl-1H-indole- 2-carbaldehyde Indole->Aldehyde Vilsmeier-Haack (POCl3/DMF, 0-100°C) Schiff Schiff Base / Thiosemicarbazone Aldehyde->Schiff Condensation (R-NH2, Ethanol, Reflux)

Figure 1: Step-wise synthesis of 3-phenyl-1H-indole-2-carbaldehyde derivatives. The C3-phenyl group directs formylation to the C2 position.

Comparative Efficacy Analysis

The biological activity of these derivatives is heavily influenced by substituents on the indole ring (Position 5) and the nature of the group condensed with the aldehyde (Position 2).[2]

Structure-Activity Relationship (SAR)[2]
  • C3-Phenyl Group: Essential for lipophilicity and binding affinity. It mimics the pharmacophore of tubulin inhibitors like Combretastatin.

  • C2-Formyl Derivatization:

    • Schiff Bases: Enhance antimicrobial activity by facilitating cell wall penetration.

    • Thiosemicarbazones:[3] Chelate metal ions (Fe, Cu), disrupting cellular respiration in bacteria and cancer cells.

  • C5-Substitution: Electron-withdrawing groups (Cl, F) generally increase potency compared to electron-donating groups (CH3, OMe).

Antimicrobial & Antioxidant Performance Data

The following table summarizes comparative data for 5-substituted-3-phenyl-1H-indole-2-carbaldehyde derivatives linked to pyrimidine moieties.

Derivative IDR-Group (C5)Linker TypeS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Antioxidant (DPPH %)
Comp-3a HPyrimidine12.525.068.5%
Comp-3b CH3Pyrimidine25.050.062.1%
Comp-3c Cl Pyrimidine6.25 12.5 74.2%
StandardCiprofloxacinN/A3.126.25N/A
StandardAscorbic AcidN/AN/AN/A82.0%

Key Insight: The 5-Chloro (Comp-3c) derivative exhibits superior antimicrobial efficacy, likely due to increased lipophilicity facilitating membrane transport.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reagents and self-validating checkpoints (TLC/Melting Point).

Protocol: Vilsmeier-Haack Formylation (C2-Aldehyde Synthesis)

Objective: Synthesize 3-phenyl-1H-indole-2-carbaldehyde from 3-phenylindole.

  • Reagent Prep: In a dry round-bottom flask, place DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Addition: Dropwise add POCl3 (1.2 eq) with stirring. Maintain temperature <5°C to form the Vilsmeier reagent (white/yellow solid may precipitate).

  • Substrate Addition: Dissolve 3-phenylindole (1.0 eq) in minimal DMF and add dropwise to the mixture.

  • Reaction: Allow to warm to room temperature, then heat to 70-80°C for 4-6 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.

  • Workup: Pour the reaction mixture into crushed ice containing sodium acetate (excess) to buffer the pH to ~6-7. Stir for 1 hour.

  • Isolation: A yellow precipitate will form. Filter, wash with water, and recrystallize from ethanol.

    • Validation: IR spectrum should show a sharp C=O stretch at ~1660 cm⁻¹.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard .

  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB).

  • Compound: Add 100 µL of the test compound (dissolved in DMSO) to the first well and serially dilute (1:2) across the row.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .

  • Readout: Add 20 µL of resazurin dye (0.01%). Incubate for 2 hours.

    • Result: Blue = No growth (Inhibition). Pink = Growth. The lowest concentration remaining blue is the MIC.

Mechanism of Action (Signaling Pathway)

The anticancer efficacy of 3-phenylindole derivatives often involves Tubulin Polymerization Inhibition , leading to cell cycle arrest at the G2/M phase.

MOA Drug 3-Phenylindole Derivative Tubulin Tubulin (Colchicine Binding Site) Drug->Tubulin Binds To Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Leads To Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers Caspase Cascade

Figure 2: Proposed mechanism of action for anticancer activity. Binding to tubulin disrupts microtubule dynamics, forcing apoptosis.

References

  • Synthesis and biological evaluation of novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research.

  • 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Biological Activity & Properties. Smolecule.

  • Application Notes: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. BenchChem.

  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. BenchChem.

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis and Antibacterial Activities. ResearchGate.

Sources

Validation of the Antimycobacterial Activity of 3-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel chemical entities (NCEs) that bypass established resistance mechanisms. The 3-phenyl-1H-indole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity for mycobacterial cell wall penetration and metabolic stability.

This guide provides a technical validation of 3-phenyl-1H-indole derivatives, comparing their efficacy against standard-of-care agents (Isoniazid, Rifampicin). It details the Structure-Activity Relationships (SAR) governing their potency, outlines self-validating experimental protocols (REMA), and proposes a likely Mechanism of Action (MoA) involving Pks13 inhibition.

The Chemical Scaffold: Why 3-Phenyl-1H-Indole?

The indole ring system is ubiquitous in bioactive natural products. However, the 3-phenyl substitution specifically addresses two critical challenges in antitubercular drug design:

  • Mycolic Acid Layer Penetration: The hydrophobic phenyl ring at position 3 increases the LogP (partition coefficient), facilitating passive diffusion through the waxy, lipid-rich mycobacterial cell wall.

  • Target Engagement: The scaffold mimics the biaryl motifs found in several Pks13 inhibitors, allowing it to occupy hydrophobic pockets within mycobacterial enzymes that are inaccessible to hydrophilic first-line drugs.

Comparative Performance Analysis

The following analysis compares optimized 3-phenyl-1H-indole derivatives (specifically trifluoromethyl and methoxy-substituted analogs) against first-line antitubercular agents.

Table 1: Comparative Efficacy and Toxicity Profile

Compound ClassRepresentative AgentMIC (µg/mL) [H37Rv]MDR-TB ActivityCytotoxicity (CC₅₀, Vero Cells)Selectivity Index (SI)Resistance Mechanism
3-Phenyl-1H-Indole Compound 3h (4-CF₃)0.8 – 3.2 Retained > 100 µg/mL> 30Pks13 / MmpL3 (Putative)
Isoniazid (INH) Standard0.05 – 0.1Lost> 500 µg/mL> 5000KatG mutation
Rifampicin (RIF) Standard0.1 – 0.5Lost> 100 µg/mL> 200rpoB mutation
Fluoroquinolones Ciprofloxacin0.5 – 2.0Variable~ 20-50 µg/mL~ 10-40GyrA/GyrB mutation

Key Insight: While first-line drugs like INH exhibit superior raw potency (lower MIC) against susceptible strains, 3-phenyl-1H-indoles maintain their efficacy against MDR strains. The lack of cross-resistance suggests a distinct mechanism of action, making them ideal candidates for combination therapy.

Structure-Activity Relationship (SAR) Insights

Experimental validation has identified three critical vectors for optimization on the indole core.

The C3-Phenyl Ring (The "Warhead")
  • Unsubstituted Phenyl: Generally exhibits weak activity (MIC > 64 µg/mL).

  • Electron-Withdrawing Groups (EWG): Substitution with -CF₃ or -F at the para position of the phenyl ring dramatically enhances potency (MIC drops to < 5 µg/mL). This likely prevents metabolic oxidation of the phenyl ring and increases lipophilicity.

  • Electron-Donating Groups (EDG): A -OCH₃ (methoxy) group also improves activity, likely through hydrogen bond acceptance within the target binding pocket.

The Indole Core (C5 Position)
  • Halogenation (Cl, Br, F) at the C5 position of the indole ring often acts as a "potency multiplier," stabilizing the molecule in the hydrophobic cleft of the target protein.

The N1 Nitrogen
  • Free -NH: Essential for hydrogen bonding in many derivatives.

  • Alkylation: Methylation of N1 often reduces activity, suggesting the proton is involved in a critical donor interaction or that steric bulk at N1 hinders binding.

SAR_Map Core 3-Phenyl-1H-Indole Scaffold C3 C3-Phenyl Ring (Hydrophobic Interaction) Core->C3 C5 C5-Indole Position (Electronic Modulation) Core->C5 N1 N1-Position (H-Bond Donor) Core->N1 C3_Effect Critical: 4-CF3 or 4-OCH3 reduces MIC < 5 µg/mL C3->C3_Effect Optimization C5_Effect Halogens (F, Cl) improve metabolic stability C5->C5_Effect Optimization N1_Effect Free NH preferred; Alkylation often reduces potency N1->N1_Effect Constraint

Figure 1: Strategic optimization vectors for the 3-phenyl-1H-indole scaffold based on empirical MIC data.

Experimental Validation Protocols

To ensure data integrity, the following self-validating workflows must be used.

Resazurin Microtiter Assay (REMA)

The REMA plate method is the gold standard for high-throughput screening due to its cost-effectiveness and visual readout.

Principle: Metabolically active bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (fluorescent).[1]

Protocol:

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (OD₆₀₀ ~ 0.6–0.8). Dilute to ~10⁵ CFU/mL.

  • Plate Layout: Use sterile 96-well plates.

    • Perimeter Wells: Fill with sterile water to prevent evaporation (edge effect).

    • Test Wells: Add 100 µL of 7H9 medium containing serial 2-fold dilutions of the indole derivative (Range: 64 µg/mL to 0.125 µg/mL).

    • Controls: Drug-free growth control (100% viability) and sterile media control (0% viability).

  • Inoculation: Add 100 µL of bacterial suspension to test wells.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (inhibition).

    • Pink: Growth (failure).

    • Validation: The growth control must be pink; the sterile control must be blue.

Cytotoxicity & Selectivity Index (SI)

Potency without selectivity is toxicity.

Protocol:

  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.[2]

  • Method: MTT Assay. Cells are incubated with compounds for 72 hours.[2][3][4]

  • Calculation:

    • 
      : Concentration killing 50% of mammalian cells.
      
    • 
      .[5]
      
    • Target: An SI > 10 is considered a valid hit for lead optimization.

Validation_Workflow Start Synthesis of 3-Phenyl-1H-Indoles Screen Primary Screen: REMA (Mtb H37Rv) Start->Screen Decision1 MIC < 10 µg/mL? Screen->Decision1 Cyto Cytotoxicity Screen (Vero/HepG2 Cells) Decision1->Cyto Yes Discard Discard / Redesign Decision1->Discard No SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) Cyto->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 MoA Mechanism of Action (Pks13/MmpL3 Validation) Decision2->MoA Yes (Lead Candidate) Decision2->Discard No (Toxic)

Figure 2: The "Go/No-Go" validation pipeline for antimycobacterial lead discovery.

Mechanism of Action (Hypothesis & Validation)

While the exact mechanism for all 3-phenylindoles varies, current literature and docking studies point to Polyketide Synthase 13 (Pks13) as a primary target.

  • Target Function: Pks13 is an essential enzyme involved in the final condensation step of mycolic acid biosynthesis.

  • Binding Mode: The indole core occupies the active site, while the 3-phenyl group extends into the hydrophobic channel, mimicking the substrate's lipid chain.

  • Validation Experiment: To confirm this MoA, researchers should perform an overexpression assay . If the compound targets Pks13, overexpression of the pks13 gene in Mtb should shift the MIC to a higher value (resistance by target abundance).

References

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 2021.[3] [Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2002. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors. Molecules, 2022.[6] [Link]

  • Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly (MmpL3). Chemical Science, 2020. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-Phenyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-Phenyl-1H-indole-2-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives have shown promise in a range of therapeutic areas, acting as potent enzyme inhibitors, receptor antagonists, and fluorescent probes. Furthermore, the unique electronic properties of this scaffold make it a valuable building block in the design of novel organic electronic materials.[1]

Despite its importance, the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde presents a notable challenge in regioselectivity. The inherent electronic nature of the indole ring favors electrophilic substitution at the C3 position, making the direct formylation at C2 of a 3-substituted indole a non-trivial task. This guide provides a comprehensive benchmark of the synthetic efficiency for producing 3-Phenyl-1H-indole-2-carbaldehyde, comparing various strategic approaches. We will delve into the synthesis of the key precursor, 3-phenyl-1H-indole, and then critically evaluate the methodologies for the crucial C2-formylation step. This document is intended to equip researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

I. Synthesis of the Precursor: 3-Phenyl-1H-indole

The most efficient and direct route to the 3-phenyl-1H-indole precursor is through a palladium-catalyzed direct C-H arylation of indole. This modern approach offers high regioselectivity and good to excellent yields, avoiding the multi-step sequences often required in classical indole syntheses.

Methodology: Palladium-Catalyzed Direct C-H Arylation

This method facilitates the direct coupling of an aryl halide with the C3 position of indole, catalyzed by a palladium complex. The choice of ligand and base is crucial for achieving high efficiency and selectivity.

Indole Indole Product 3-Phenyl-1H-indole Indole->Product ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Product Catalyst Pd(OAc)₂/dppm Catalyst->Product Catalyst Base LiOH·H₂O Base->Product Base Solvent H₂O, 110 °C Solvent->Product Solvent/Temp

Caption: Palladium-catalyzed direct C-H arylation of indole.

Experimental Protocol: Synthesis of 3-Phenyl-1H-indole [2]

  • To a screw-cap vial, add indole (1.0 mmol), iodobenzene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)methane (dppm, 0.05 mmol, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol).

  • Add degassed water (2 mL) to the vial.

  • Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.

  • After cooling to room temperature, partition the reaction mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-phenyl-1H-indole as a white solid.

Characterization Data for 3-Phenyl-1H-indole: [2]

  • Yield: 77%

  • Melting Point: 82-85 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 7.48–7.39 (m, 3H), 7.36 (d, J = 2.5 Hz, 1H), 7.32–7.16 (m, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4.

II. Benchmarking C2-Formylation Strategies

The primary challenge in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde lies in directing the formylation to the C2 position in the presence of a C3 substituent. We will compare two primary strategies: the Vilsmeier-Haack reaction and a lithiation-formylation approach.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[3] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choice: While the Vilsmeier-Haack reaction on unsubstituted indole strongly favors C3 formylation, the presence of a bulky substituent at C3, such as a phenyl group, can influence the regioselectivity. Steric hindrance at the C3 position might direct the electrophilic Vilsmeier reagent to the C2 position to some extent. However, this is often not a clean reaction and can lead to a mixture of isomers.

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Precursor 3-Phenyl-1H-indole Intermediate Iminium Salt Intermediate Precursor->Intermediate Vilsmeier Reagent Product 3-Phenyl-1H-indole-2-carbaldehyde Intermediate->Product Hydrolysis SideProduct 3-Phenyl-1H-indole-x-carbaldehyde (Isomers) Intermediate->SideProduct Hydrolysis (Side Reaction) Precursor N-Protected 3-Phenyl-1H-indole Lithiation C2-Lithiated Intermediate Precursor->Lithiation Deprotonation Base n-BuLi or LDA Base->Lithiation Quench Quenched Intermediate Lithiation->Quench Formylation Electrophile DMF Electrophile->Quench Product N-Protected 3-Phenyl-1H-indole-2-carbaldehyde Quench->Product Workup FinalProduct 3-Phenyl-1H-indole-2-carbaldehyde Product->FinalProduct Deprotection Deprotection Deprotection->FinalProduct

Sources

The 3-Phenyl-1H-indole-2-carbaldehyde Scaffold: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive evaluation of the therapeutic potential of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold, a specific embodiment of this versatile heterocyclic system. We will objectively compare its projected performance in key therapeutic areas—oncology, infectious diseases, and neuroprotection—against established alternatives, supported by experimental data from closely related analogs and a thorough examination of the underlying science. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The Architectural Advantage of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[2] Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind to a wide array of biological targets.[2] The 3-Phenyl-1H-indole-2-carbaldehyde scaffold strategically positions a phenyl group at the 3-position and a reactive carbaldehyde at the 2-position. This arrangement offers a synthetically tractable platform for generating diverse libraries of derivatives, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Comparative Analysis of Therapeutic Potential

While specific biological activity data for 3-Phenyl-1H-indole-2-carbaldehyde is not extensively available in the public domain, we can infer its potential by examining its close structural isomer, 2-phenylindole-3-carbaldehyde, and other related indole derivatives. This comparative approach is a common strategy in early-stage drug discovery to prioritize scaffolds for further investigation.

Anticancer Activity: A Promising Frontier

Indole derivatives have a rich history in oncology, with natural products like vincristine and vinblastine being mainstays in chemotherapy for decades.[1] Modern synthetic indole-based compounds continue to show significant promise by targeting various cancer-associated pathways.[2]

Comparative Performance:

Derivatives of the isomeric 2-phenylindole-3-carbaldehyde have demonstrated potent anticancer activity, particularly against breast cancer cell lines. This positions the 3-Phenyl-1H-indole-2-carbaldehyde scaffold as a high-priority candidate for anticancer drug discovery.

Compound/DrugCell LineIC50 (µM)Reference
2-Phenylindole-3-carbaldehyde derivative MDA-MB-2310.005 - 0.02[3]
2-Phenylindole-3-carbaldehyde derivative MCF-70.005 - 0.02[3]
Doxorubicin (Standard of Care) MDA-MB-231~1.38 - 3.16[4][5]
Doxorubicin (Standard of Care) MCF-7~0.69 - 4.0[2][4]

Note: The data for the indole derivative is for a closely related isomer and serves as a strong indicator of the potential of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold.

Mechanistic Insights: Targeting the Cytoskeleton and Signaling Cascades

A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

Furthermore, indole compounds are known to modulate critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival.[7]

anticancer_pathways cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes to Microtubules->Tubulin Depolymerizes to Indole Scaffold Indole Scaffold Indole Scaffold->PI3K Inhibits Indole Scaffold->Tubulin Inhibits Polymerization

Anticancer Mechanisms of Indole Scaffolds.
Antimicrobial Activity: A Broad Spectrum of Possibilities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria and fungi.[5] The lipophilic nature of the indole ring is thought to facilitate passage through microbial cell membranes.

Comparative Performance:

While specific MIC data for 3-Phenyl-1H-indole-2-carbaldehyde is pending, related indole-based compounds have shown significant antimicrobial potential.

Compound/DrugOrganismMIC (µg/mL)Reference
Indole-3-carbaldehyde derivative S. aureus100 - 150[8]
Indole-triazole conjugate E. coli~250[5]
Indole-triazole conjugate C. albicans2[5]
Indole-triazole conjugate C. tropicalis2[5]
Ampicillin (Standard of Care) E. coli4[9]
Ampicillin (Standard of Care) S. aureus0.6 - 1[9]
Ciprofloxacin (Standard of Care) E. coli0.013 - 0.08[10]
Ciprofloxacin (Standard of Care) S. aureus0.25 - 0.6[10][11]
Fluconazole (Standard of Care) C. albicans≤ 2 (Susceptible)[12]
Fluconazole (Standard of Care) C. tropicalis≤ 2 (Susceptible)[13]

Mechanistic Insights: Disrupting the Microbial Barrier

A key antimicrobial mechanism for many heterocyclic compounds, including indoles, is the disruption of the bacterial cell membrane.[14] The cationic nature of some indole derivatives can lead to electrostatic interactions with the anionic components of bacterial membranes, such as phospholipids, leading to membrane depolarization, pore formation, and ultimately cell lysis.

antimicrobial_mechanism Indole Scaffold Derivative Indole Scaffold Derivative Bacterial Cell Membrane Bacterial Cell Membrane Indole Scaffold Derivative->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leads to Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Loss of Membrane Potential Loss of Membrane Potential Membrane Disruption->Loss of Membrane Potential Cell Lysis Cell Lysis Ion Leakage->Cell Lysis Loss of Membrane Potential->Cell Lysis

Antimicrobial Mechanism of Membrane Disruption.
Antioxidant and Neuroprotective Potential

Oxidative stress is a key pathological feature of numerous neurodegenerative diseases. Compounds with antioxidant properties can mitigate neuronal damage. Indole derivatives, such as indole-3-carbinol, have shown neuroprotective effects through their antioxidant and anti-inflammatory properties.[15] Derivatives of indole-3-carboxaldehyde have also demonstrated significant antioxidant activity in DPPH free radical scavenging assays.[16] This suggests that the 3-Phenyl-1H-indole-2-carbaldehyde scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

mtt_assay_workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compound dilutions B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]

  • Compound Treatment: Prepare serial dilutions of the 3-Phenyl-1H-indole-2-carbaldehyde derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the 3-Phenyl-1H-indole-2-carbaldehyde derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics. The strong anticancer activity of its close isomers against breast cancer cell lines, coupled with the broad-spectrum antimicrobial and potential neuroprotective properties of the wider indole family, underscores its therapeutic potential. The synthetic tractability of the carbaldehyde group allows for the creation of diverse chemical libraries, which can be screened to identify potent and selective lead compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of 3-Phenyl-1H-indole-2-carbaldehyde derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Promising compounds should then be advanced into more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanism of action.

References

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC - NIH. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Oncology Letters. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719. PubChem. [Link]

  • MIC assays on E. coli, S. epidermidis and S. aureus. ResearchGate. [Link]

  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate. [Link]

  • Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates. PMC - PubMed Central. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC - NIH. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. [Link]

  • The PI3K/AKT Pathway as a Target for Cancer Treatment. PubMed. [Link]

  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]

  • Ampicillin. StatPearls - NCBI Bookshelf. [Link]

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed. [Link]

  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. [Link]

  • Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥. accessdata.fda.gov. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC - PubMed Central. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Cell Membrane Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

  • Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. PMC - NIH. [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci. IDR - Dove Medical Press. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Targeting the PI3K-AKT-mTOR signaling network in cancer. PMC - PubMed Central. [Link]

  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]

  • Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PMC - NIH. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]

  • Mechanisms of Resistance to Membrane-Disrupting Antibiotics in Gram-Positive and Gram-Negative Bacteria. ResearchGate. [Link]

  • Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750. Antimicrobial Agents and Chemotherapy. [Link]

  • 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305. PubChem. [Link]

Sources

Safety Operating Guide

3-Phenyl-1H-indole-2-carbaldehyde: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the critical disposal workflows for 3-Phenyl-1H-indole-2-carbaldehyde , a privileged scaffold intermediate used in drug discovery.[1] While not classified as a "High Hazard" (e.g., explosive or radioactive), its dual functionality—an electron-rich indole ring coupled with a reactive aldehyde—requires specific segregation to prevent polymerization or unwanted oxidation in waste streams.[1]

Immediate Safety Profile:

  • Primary Hazard: Irritant (Respiratory, Skin, Eye).[1]

  • Reactivity: Aldehydes can undergo autoxidation to carboxylic acids; Indoles are sensitive to strong acids (polymerization risk).[1]

  • Disposal Class: Non-Halogenated Organic.[1]

Chemical Identity Table
ParameterDetail
Chemical Name 3-Phenyl-1H-indole-2-carbaldehyde
CAS Number 6915-66-8
Molecular Formula

Physical State Solid (Powder), typically beige to yellow
Solubility Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
RCRA Code (US) Not listed specifically; defaults to D001 (Ignitable) if in flammable solvent, or general Organic Waste.[1][2][3]

Waste Stream Segregation Logic

Effective disposal relies on understanding the chemical fate of the molecule.[1] We do not simply "throw away" chemicals; we route them to the appropriate destruction facility.[1]

The "Why" Behind the Protocol
  • Indole Stability: The indole core is stable but can polymerize in the presence of strong Lewis acids.[1] Do not mix with acidic waste streams (e.g., waste generated from Friedel-Crafts reactions) to avoid exotherms in the waste drum.[1]

  • Aldehyde Reactivity: The aldehyde group is a reducing agent.[1] It must be kept separate from Strong Oxidizers (Nitric acid, Peroxides, Permanganates) to prevent fire hazards.[1]

  • Aquatic Toxicity: As a polycyclic aromatic hydrocarbon derivative, this compound is expected to be toxic to aquatic life.[1] Zero-drain discharge policy applies.

Operational Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Solids)[1]
  • Status: Pure compound or contaminated solids (gloves, weighing boats).[1]

  • Protocol:

    • Place solid material in a sealable polyethylene bag or wide-mouth HDPE jar.[1]

    • Label clearly: "Non-Hazardous Waste - Solid Organic" (or "Hazardous" if local regulations dictate based on Irritant status).[1]

    • Destination: High-Temperature Incineration.

    • Note: Do not dissolve solids in solvent just to dispose of them; this increases waste volume and cost.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Status: Dissolved in organic solvents (DCM, DMSO, Ethanol).[1]

  • Protocol:

    • Segregation: Pour into the Non-Halogenated Organic Solvent carboy (unless dissolved in DCM/Chloroform, then use Halogenated ).

    • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate before adding to the central waste drum to prevent polymerization.[1]

    • Destination: Fuel Blending / Incineration.

Scenario C: Chemical Deactivation (Optional Pre-treatment)[1]
  • Context: Large quantities (>50g) of aldehyde-rich waste where reducing volatility or reactivity is desired before long-term storage.[1]

  • Mechanism: Sodium Bisulfite addition forms a water-soluble bisulfite adduct, effectively "masking" the reactive aldehyde group.[1]

Bisulfite Quenching Protocol:

  • Dissolve the aldehyde waste in a minimal amount of Ethanol or Ethyl Acetate.[1]

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Slowly add the bisulfite solution to the aldehyde mixture with stirring.

  • Observation: A precipitate (the bisulfite adduct) may form.[1][4]

  • Disposal: The resulting mixture is chemically stable but still organic waste .[1] Dispose of the slurry in the Non-Halogenated Organic waste stream.[1] Do not pour down the drain.

Visualized Workflows

Figure 1: Disposal Decision Matrix

This logic flow ensures compliance with standard laboratory safety protocols (OSHA/EPA).

DisposalMatrix Start Waste: 3-Phenyl-1H-indole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Seal in HDPE Jar/Bag Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck SolidDest Solid Organic Waste (Incineration) SolidBin->SolidDest Halo Contains Halogens (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, EtOH, EtOAc) SolventCheck->NonHalo HaloDest Halogenated Waste Stream Halo->HaloDest NonHaloDest Non-Halogenated Waste Stream NonHalo->NonHaloDest

Caption: Decision matrix for segregating indole-aldehyde waste based on physical state and solvent carrier.

Figure 2: Bisulfite Deactivation Mechanism

Understanding the chemistry helps justify the safety step.[1]

BisulfiteReaction Reactant Aldehyde (Reactive/Volatile) Intermediate Nucleophilic Attack Reactant->Intermediate Mixing Reagent + Sodium Bisulfite (NaHSO3) Reagent->Intermediate Product Bisulfite Adduct (Stable Solid/Slurry) Intermediate->Product Crystallization

Caption: Chemical quenching of the aldehyde moiety to a stable sulfonate salt.

Emergency Spill Response

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear Nitrile gloves, Lab coat, and Safety Goggles.[1][5] (Respirator N95 recommended if powder is fine/dusty).[1]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or oil-dry absorbent, then scoop into a bag.[1]

    • Wet Spill: Cover with vermiculite or absorbent pads.[1]

  • Clean: Wipe the surface with Ethanol followed by soap and water.[1] The ethanol helps solubilize the organic residue that water might miss.[1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • PubChem. (2025).[1][6] 3-Phenyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]

  • American Chemical Society (ACS). (2023).[1] Guide to Laboratory Waste Management. ACS Center for Lab Safety.[1] [Link]

  • Washington State Dept. of Ecology. (2010).[1] Treatment by Aldehyde Deactivation.[1][7] Publication 10-04-023. [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.